Empagliflozin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWASQILIWPZMG-QZMOQZSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026093 | |
| Record name | Empagliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-44-0 | |
| Record name | Empagliflozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864070-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Empagliflozin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Empagliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Empagliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMPAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC1R2M35U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Empagliflozin mechanism of action on a cellular level
An In-depth Technical Guide on the Cellular Mechanism of Action of Empagliflozin
Introduction
This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal convoluted tubules of the kidneys.[1][2] Initially developed as an oral hypoglycemic agent for the management of type 2 diabetes mellitus, its clinical benefits have been shown to extend significantly to cardiovascular and renal protection, independent of its glucose-lowering effects.[2][3][4] This guide provides a detailed examination of the cellular and molecular mechanisms underpinning the pleiotropic effects of this compound, targeting an audience of researchers, scientists, and drug development professionals.
Core Mechanism: Selective SGLT2 Inhibition in the Renal Proximal Tubule
The primary mechanism of action of this compound is the competitive and reversible inhibition of SGLT2 in the S1 and S2 segments of the renal proximal tubule.[1][3] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into circulation.[1][2][5]
Structural Basis of Inhibition
Cryogenic electron microscopy has revealed the structural basis for this compound's inhibitory action.[6][7][8] this compound binds to the human SGLT2-MAP17 complex, occupying both the sugar-substrate binding site and the external vestibule.[6][7][9] This binding locks the transporter in an outward-open conformation, thereby preventing the conformational changes necessary for the transport of sodium and glucose across the apical membrane of the proximal tubule cells.[6][7][8] The interaction involves the glucoside group of this compound, which likely mimics the binding of glucose, and its hydrophobic aglycone tail, which contributes to its high affinity and selectivity.[9]
Binding Kinetics and Selectivity
This compound is a potent inhibitor of human SGLT2 (hSGLT-2) and exhibits high selectivity over other SGLT isoforms. This selectivity is crucial for minimizing off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition in the gut. The binding to SGLT2 is competitive with glucose and has a half-life of approximately one hour.[10][11]
| Parameter | Value | Target | Reference |
| IC₅₀ | 3.1 nM | hSGLT-2 | [10][11] |
| Selectivity | >2000-fold | hSGLT-2 vs. hSGLT-1 | [12] |
Table 1: this compound Binding Affinity and Selectivity. This table summarizes key quantitative data on this compound's interaction with human SGLT transporters. IC₅₀ represents the half-maximal inhibitory concentration.
Downstream Effects in Proximal Tubule Cells
By inhibiting SGLT2, this compound reduces the reabsorption of glucose and sodium, leading to increased urinary excretion of both.[1][2] This has several downstream consequences at the cellular level within the proximal tubules:
-
Reduced Glycotoxicity: By preventing excessive glucose entry, this compound mitigates high glucose-induced cellular stress. In in-vitro models using human kidney proximal tubule cells (HK2), this compound was shown to attenuate the high glucose-induced expression of inflammatory and fibrotic markers such as Toll-like receptor-4, NF-κB, activator protein 1, and collagen IV.[13]
-
Metabolic Reprogramming: The reduction in glucose uptake forces a metabolic shift. Studies suggest this compound normalizes aberrant glycolysis, characterized by the accumulation of HIF-1α, in diabetic kidneys.[14][15] This helps restore normal cellular metabolism and reduces the accumulation of harmful glycolysis byproducts.[14]
-
Modulation of Ion Transporters: SGLT2 inhibition has been shown to indirectly affect the activity of other ion transporters in the proximal tubule, most notably the Na+/H+ exchanger 3 (NHE3).[16][17][18] The natriuretic effect of this compound is partly mediated by the suppression of NHE3 activity, which contributes to the reduction in overall sodium reabsorption.[16][19]
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 4. portlandpress.com [portlandpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of inhibition of the human SGLT2-MAP17 glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. structural-basis-of-inhibition-of-the-human-sglt2-map17-glucose-transporter - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 13. Effects of SGLT2 inhibition in human kidney proximal tubular cells--renoprotection in diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI Insight - Renal protective effects of this compound via inhibition of EMT and aberrant glycolysis in proximal tubules [insight.jci.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Critical Analysis of the Effects of SGLT2 Inhibitors on Renal Tubular Sodium, Water and Chloride Homeostasis and Their Role in Influencing Heart Failure Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect SGLT2 inhibitors on heart failure by sodium-hydrogen exchange? - - PACE-CME [pace-cme.org]
- 19. search.lib.uts.edu.au [search.lib.uts.edu.au]
A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Empagliflozin
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of empagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The data presented is compiled from various in vitro and in vivo studies in key preclinical animal models, offering a foundational understanding for drug development and research applications.
Pharmacodynamics: Mechanism and Effects
This compound exerts its glucose-lowering effect through a novel, insulin-independent mechanism by inhibiting SGLT2 in the kidneys.[1] SGLT2 is the primary transporter responsible for reabsorbing the majority of glucose filtered by the glomeruli back into circulation.[2][3] By selectively blocking this transporter, this compound promotes the excretion of excess glucose in the urine, thereby reducing blood glucose levels.[4][5]
In Vitro Activity
Early in vitro studies using cell lines over-expressing human SGLT proteins established this compound as a potent and highly selective SGLT2 inhibitor. These assays are crucial for determining the intrinsic activity and specificity of the compound.
Table 1: In Vitro and In Vivo Pharmacodynamic Properties of this compound
| Parameter | Value | Species/Model | Reference |
|---|---|---|---|
| IC₅₀ (hSGLT2) | 3.1 nM | Human SGLT2 expressing cell line | [6] |
| Selectivity | >2,500-fold vs. hSGLT1 | Human SGLT1/2 expressing cell lines | [6] |
| ED₅₀ (Blood Glucose Lowering) | 0.6 mg/kg | Diabetic Zucker rats |[7] |
In Vivo Pharmacological Effects
Preclinical studies in various animal models of diabetes and obesity have consistently demonstrated the efficacy of this compound in improving glycemic control and other metabolic parameters.
-
Urinary Glucose Excretion (UGE): Across multiple species, including mice, rats, and dogs, oral administration of this compound leads to a dose-dependent increase in UGE.[4][7] This is the primary pharmacodynamic effect and the direct result of SGLT2 inhibition.
-
Blood Glucose Reduction: In diabetic rodent models, such as Zucker rats, this compound significantly lowers blood glucose levels.[7] A single 3 mg/kg oral dose in Zucker rats resulted in a maximum blood glucose reduction of -11.4 mM about 3 hours post-administration.[7]
-
Glycated Hemoglobin (HbA1c): Chronic treatment with this compound leads to clinically relevant reductions in HbA1c in diabetic animal models.[6] A five-week treatment in diabetic rodents reduced HbA1c levels by up to 1.1% (at 3 mg/kg) compared to a 1.1% increase in vehicle-treated animals.[6]
-
Body Weight: Unlike many anti-diabetic agents, this compound treatment is associated with a reduction in body weight in obese animal models, which is attributed to the caloric loss from urinary glucose excretion.[4][7]
References
- 1. blog.irjpl.org [blog.irjpl.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor this compound in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights of this compound mediated cardiac benefits: Nearing the starting line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SGLT2 Inhibitor this compound for the Treatment of Type 2 Diabetes Mellitus: a Bench to Bedside Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor this compound in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
The Core Molecular Signaling Pathways Modulated by Empagliflozin Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular and renal benefits beyond its glucose-lowering effects. A growing body of evidence indicates that these protective effects are mediated through the modulation of several key intracellular signaling pathways. This technical guide provides a comprehensive overview of the core molecular pathways affected by this compound, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades.
AMPK/mTOR Signaling Pathway: A Central Hub for Cellular Energy Sensing
The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status, activated under conditions of low ATP. Once activated, AMPK orchestrates a switch from anabolic to catabolic processes to restore energy homeostasis. A key downstream target of AMPK is the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and autophagy. This compound has been shown to activate AMPK, leading to the subsequent inhibition of the mTOR pathway.[1][2] This modulation is believed to contribute to the cardioprotective effects of the drug.
Quantitative Data: this compound's Effect on AMPK/mTOR Signaling
| Target Protein | Model System | Treatment | Fold Change/Effect | Reference |
| p-AMPK | Diabetic mice | This compound | 2.79-fold increase | [3] |
| p-AMPK | High glucose-treated cardiomyocytes | This compound | Increased phosphorylation | [2] |
| p-mTOR | Diabetic mice | This compound | Decreased phosphorylation | [4] |
| p-ULK1 | Diabetic mice | This compound | Decreased phosphorylation (indicative of autophagy activation) | [4] |
Signaling Pathway Diagram: AMPK/mTOR
Caption: this compound activates AMPK, which in turn inhibits mTOR signaling.
SIRT1 Signaling Pathway: Linking Metabolism and Longevity
Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in regulating metabolism, inflammation, and cellular stress responses. It is a key mediator of the beneficial effects of caloric restriction. This compound has been shown to upregulate SIRT1 expression and activity, which is implicated in its protective effects against mitochondrial dysfunction and apoptosis.
Quantitative Data: this compound's Effect on SIRT1 Signaling
| Target Protein/Process | Model System | Treatment | Fold Change/Effect | Reference |
| SIRT1 expression | Ethanol-induced cardiomyocyte injury | This compound | Increased expression | [5] |
| p-Akt | Ethanol-induced cardiomyocyte injury | This compound | Increased phosphorylation | [5] |
| p-STAT3 | Wounded skin of diabetic rats | Oral this compound (20mg/kg) | ~39% increase | [6] |
Signaling Pathway Diagram: SIRT1
Caption: this compound activates SIRT1, leading to downstream pro-survival effects.
NF-κB Signaling Pathway: The Inflammatory Response
Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines. Chronic activation of NF-κB is implicated in a variety of inflammatory diseases. This compound has been demonstrated to inhibit the NF-κB pathway, contributing to its anti-inflammatory properties.
Quantitative Data: this compound's Effect on NF-κB Signaling
| Target Protein | Model System | Treatment | Fold Change/Effect | Reference |
| p65 NF-κB | NASH rat model | This compound (30 mg/kg) | Significant decrease vs. NASH group (P<0.001) | [7] |
| Nuclear p65 | High glucose-treated astrocytes | This compound | Reduced nuclear translocation | [8] |
Signaling Pathway Diagram: NF-κB
Caption: this compound inhibits the nuclear translocation of NF-κB.
JAK-STAT Signaling Pathway: Cytokine Signaling and Cellular Responses
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, regulating processes such as cell growth, survival, and differentiation. Dysregulation of this pathway is associated with various diseases, including inflammatory conditions and cancer. This compound has been shown to activate the JAK2/STAT3 signaling pathway, which is implicated in its cardioprotective effects.[9][10]
Quantitative Data: this compound's Effect on JAK-STAT Signaling
| Target Protein | Model System | Treatment | Effect | Reference |
| JAK-2 | Patients with Type 2 Cardiorenal Syndrome | This compound | Increased levels | [11] |
| STAT-3 | Patients with Type 2 Cardiorenal Syndrome | This compound | Increased levels | [11] |
| IL-6 | Patients with Type 2 Cardiorenal Syndrome | This compound | Decreased levels | [11] |
Signaling Pathway Diagram: JAK-STAT
Caption: this compound activates the JAK2/STAT3 signaling pathway.
Oxidative Stress and Apoptosis
This compound has been shown to mitigate oxidative stress and reduce apoptosis in various cell types and animal models. This is achieved through the modulation of antioxidant enzyme activity and the expression of apoptosis-related proteins.
Quantitative Data: this compound's Effect on Oxidative Stress and Apoptosis
| Marker | Model System | Treatment | Effect | Reference |
| Oxidative Stress | ||||
| SOD activity | Hereditary hypertriglyceridemic rats (kidney cortex) | This compound | 0.067 ± 0.01 to 0.088 ± 0.01 U/mg | [12] |
| GSH-Px activity | Hereditary hypertriglyceridemic rats (kidney cortex) | This compound | 128 ± 12 to 186 ± 15 µM NADPH/min/mg | [12] |
| TBARS | Hereditary hypertriglyceridemic rats (kidney cortex) | This compound | 0.681 ± 0.02 to 0.560 ± 0.03 nM/mg | [12] |
| ROS generation | High glucose-treated peritoneal mesothelial cells | This compound | Significantly inhibited increase | [13] |
| Apoptosis | ||||
| TUNEL positive β-cells | Type 1 diabetic mice | This compound (3mg/kg) | Significant decrease vs. vehicle (P<0.05) | [14] |
| Caspase-3 expression | High glucose-treated H9C2 cells | This compound (1 and 5 μM) | Rescued HG-induced increase (P<0.05) | [15] |
| Caspase-3 activity | Doxorubicin-treated mice (heart tissue) | This compound | Reduced activity | [16] |
| TUNEL positive cells | High glucose-treated HK-2 cells | This compound | Markedly reduced apoptosis | [17] |
| NLRP3/caspase-1/GSDMD | Diabetic pancreatic tissue | This compound | Reduced expression | [18] |
| P<0.05, ** P<0.01 |
Detailed Experimental Protocols
Western Blot for Phosphorylated Proteins (e.g., p-AMPK)
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-total-AMPK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize cells or tissues in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-50 µg of protein per lane on an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1-2 hours.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal.
SIRT1 Activity Assay (Fluorometric)
Materials:
-
SIRT1 activity assay kit (containing SIRT1 substrate, NAD+, developer, and stop solution)
-
Cell or tissue lysates
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.
-
Reaction Setup: In a 96-well plate, add assay buffer, NAD+, and the SIRT1 substrate.
-
Enzyme Addition: Add the cell lysate containing SIRT1 to initiate the reaction. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well and incubate for 15-30 minutes at 37°C.
-
Stop Reaction: Add the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate SIRT1 activity by subtracting the background fluorescence (no-enzyme control) from the sample fluorescence.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (4%) for fixation
-
Triton X-100 (0.1%) for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound and/or a stimulant of NF-κB activation.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-NF-κB p65 antibody (typically 1:200 dilution in blocking solution) overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (typically 1:500 dilution in blocking solution) for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Mounting: Mount the coverslips on microscope slides with mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Measurement of Reactive Oxygen Species (ROS)
Materials:
-
Cell-permeable fluorescent probe (e.g., DCFDA)
-
Cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound and/or an ROS inducer.
-
Probe Loading: Incubate the cells with the fluorescent probe (e.g., 10 µM DCFDA) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration.
TUNEL Assay for Apoptosis
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare fixed and permeabilized cells or tissue sections.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) at 37°C for 1 hour in a humidified chamber.
-
Washing: Wash the samples with PBS.
-
Detection: If using a biotin-labeled dUTP, incubate with a fluorescently-labeled streptavidin conjugate.
-
Nuclear Counterstaining: Stain the nuclei with a fluorescent dye like DAPI.
-
Imaging and Analysis: Visualize the samples under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
This compound exerts its beneficial effects through a complex interplay of multiple molecular signaling pathways. Its ability to activate AMPK and SIRT1, while inhibiting mTOR and NF-κB, positions it as a multifaceted therapeutic agent. Furthermore, its modulation of the JAK-STAT pathway and its capacity to reduce oxidative stress and apoptosis contribute significantly to its cardioprotective and renoprotective properties. This guide provides a foundational understanding of these mechanisms, offering valuable insights for researchers and drug development professionals in the field. Further investigation into the intricate crosstalk between these pathways will continue to elucidate the full spectrum of this compound's therapeutic actions.
References
- 1. This compound-activated AMPK elicits neuroprotective properties in reserpine-induced depression via regulating dynamics of hippocampal autophagy/inflammation and PKCζ-mediated neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound rescues diabetic myocardial microvascular injury via AMPK-mediated inhibition of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mitigates type 2 diabetes-associated peripheral neuropathy: a glucose-independent effect through AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates diabetic cardiomyopathy via regulated branched-chain amino acid metabolism and mTOR/p-ULK1 signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates High-Glucose-Induced Astrocyte Activation and Inflammation via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound activates JAK2/STAT3 signaling and protects cardiomyocytes from hypoxia/reoxygenation injury under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of this compound on Janus Kinase 2/Signal Transducer and Activator of Transcription 3 Pathway in Patients with Type 2 Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anatoljcardiol.com [anatoljcardiol.com]
- 12. Complex Positive Effects of SGLT-2 Inhibitor this compound in the Liver, Kidney and Adipose Tissue of Hereditary Hypertriglyceridemic Rats: Possible Contribution of Attenuation of Cell Senescence and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antioxidative effects of this compound on high glucose‑induced epithelial-mesenchymal transition in peritoneal mesothelial cells via the Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Prevent High-Glucose Stimulation Inducing Apoptosis and Mitochondria Fragmentation in H9C2 Cells through the Calcium-Dependent Activation Extracellular Signal-Regulated Kinase 1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The SGLT-2 inhibitor this compound improves myocardial strain, reduces cardiac fibrosis and pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Protects HK-2 Cells from High Glucose-Mediated Injuries via a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound protects diabetic pancreatic tissue from damage by inhibiting the activation of the NLRP3/caspase-1/GSDMD pathway in pancreatic β cells: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Empagliflozin and its impact on mitochondrial function and biogenesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted impact of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, on mitochondrial function and biogenesis. Beyond its established role in glycemic control, this compound exerts profound effects on cellular energy metabolism, positioning it as a molecule of significant interest in cardiovascular and metabolic research. This document provides a comprehensive overview of the core signaling pathways, quantitative effects on mitochondrial bioenergetics, and detailed experimental methodologies.
Core Signaling Pathways Modulated by this compound
This compound orchestrates a cascade of signaling events that converge on the enhancement of mitochondrial function and the promotion of mitochondrial biogenesis. The principal pathway implicated is the AMPK/SIRT1/PGC-1α axis, a master regulatory network governing cellular energy homeostasis.
Activation of AMP-activated protein kinase (AMPK) is a key initiating event.[1][2] this compound has been shown to increase the phosphorylation of AMPK, leading to its activation.[3] Activated AMPK, in turn, influences two major downstream effectors: sirtuin-1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][4]
SIRT1, a NAD+-dependent deacetylase, is activated by the altered energy status induced by this compound.[1] SIRT1 activation further potentiates the activity of PGC-1α through deacetylation. PGC-1α is a master regulator of mitochondrial biogenesis.[2][5] Its activation leads to the increased expression of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), key transcription factors that drive the replication of mitochondrial DNA and the synthesis of mitochondrial proteins.[6]
The culmination of this signaling cascade is an increase in the number and functional capacity of mitochondria, leading to enhanced cellular respiration and ATP production.
Quantitative Impact on Mitochondrial Function
This compound's influence on mitochondrial bioenergetics is quantifiable through several key parameters, including mitochondrial respiration, ATP production, and the expression of key regulatory proteins.
Mitochondrial Respiration
Studies have consistently demonstrated that this compound enhances mitochondrial respiratory capacity.[7][8][9] High-resolution respirometry analyses have revealed improvements in both Complex I- and Complex II-linked respiration, indicating a broad enhancement of the electron transport chain's function.[10]
| Parameter | Model System | Treatment | Change from Control | Reference |
| Oxidative Phosphorylation Capacity | Failing murine hearts | This compound (10 mg/kg) | Significantly improved | [7] |
| Complex I-II Respiration | Skeletal muscle mitochondria (sedentary mice) | This compound (10mg/kg diet) | -17% | [10] |
| Complex I-II Respiration | Skeletal muscle mitochondria (exercise-trained mice) | This compound (10mg/kg diet) | No significant change | [10] |
| State 3 Respiration (Complex I) | H9c2 cells | This compound | Increased | [3] |
| Mitochondrial Respiration | PAH Microvascular Endothelial Cells | This compound | Enhanced | [11] |
ATP Production
A critical outcome of improved mitochondrial respiration is the enhanced production of ATP. This compound has been shown to increase both cytosolic and mitochondrial ATP levels, contributing to an improved cellular energy status.[12][13]
| Parameter | Model System | Treatment | Change from Control | Reference |
| Overall Cardiac ATP Production | db/db mouse hearts | This compound | +31% | [12] |
| Cytosolic ATP Levels | db/db mouse hearts | This compound | Significantly increased | [13] |
| Mitochondrial ATP Levels | db/db mouse hearts | This compound | Significantly increased | [13][14] |
| ATP Generation | Doxorubicin-treated rats | This compound (30 mg/kg) | Improved | [4] |
| ATP Generation | High glucose-treated HK-2 cells | This compound (500 nM) | Ameliorated decrease | [15] |
Mitochondrial Dynamics
This compound also modulates mitochondrial dynamics, the balance between mitochondrial fission and fusion, which is crucial for maintaining a healthy mitochondrial network.[16][17] The drug has been observed to inhibit excessive mitochondrial fission and promote fusion, thereby preserving mitochondrial integrity.[18]
| Parameter | Model System | Treatment | Effect | Reference |
| Mitochondrial Fission | High glucose-treated H9C2 cells | This compound | Reduced | [6][18] |
| Mitochondrial Fusion Proteins (Mfn1, Opa1) | High glucose-treated H9C2 cells | This compound | Increased expression | [18] |
| Mitochondrial Fission Protein (Drp1) | High glucose-treated H9C2 cells | This compound | Decreased expression | [18] |
| Mitochondrial Size | Diabetic hearts after myocardial infarction | This compound | Normalized | [19] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature to assess the impact of this compound on mitochondrial function.
High-Resolution Respirometry
This technique is used to measure the oxygen consumption rate of isolated mitochondria or permeabilized cells, providing a detailed analysis of electron transport chain function.
Protocol Outline:
-
Sample Preparation: Isolate mitochondria from tissues (e.g., cardiac muscle, skeletal muscle) via differential centrifugation or permeabilize cultured cells using digitonin.[3][10]
-
Respirometer Setup: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).[7][20] Calibrate the oxygen sensors and add the appropriate respiration medium (e.g., MiR05).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 (Leak Respiration): Add substrates for Complex I (e.g., malate, glutamate, pyruvate) to measure basal oxygen consumption.
-
State 3 (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis and measure maximal coupled respiration.
-
Complex II Respiration: Add a Complex II substrate (e.g., succinate) to assess its contribution.
-
ETS Capacity: Add an uncoupler (e.g., FCCP) to measure the maximal capacity of the electron transport system.
-
Inhibition: Sequentially add inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contribution of each complex.
-
-
Data Analysis: Normalize oxygen consumption rates to mitochondrial protein content or cell number.
Western Blotting for Signaling Proteins
Western blotting is employed to quantify the expression levels of key proteins in the signaling pathways modulated by this compound.
Protocol Outline:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a solution of non-fat milk or bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, AMPK, PGC-1α, NRF-1, TFAM).[4]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH, β-actin).[21]
ATP Measurement
Cellular and mitochondrial ATP levels can be quantified using commercially available luminescence-based assays.
Protocol Outline:
-
Sample Preparation: Lyse cells to release cytosolic ATP or isolate mitochondria to measure mitochondrial ATP.
-
Assay Reaction: Use a luciferase/luciferin-based ATP assay kit. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
-
Normalization: Normalize ATP levels to protein concentration or cell number.[4]
Conclusion
This compound exerts a significant and beneficial impact on mitochondrial function and biogenesis. Through the activation of the AMPK/SIRT1/PGC-1α signaling pathway, it enhances mitochondrial respiration, boosts ATP production, and maintains a healthy mitochondrial network by modulating mitochondrial dynamics. These effects likely contribute to the observed cardioprotective and metabolic benefits of this compound. The experimental protocols detailed herein provide a robust framework for further investigation into the intricate molecular mechanisms underlying the therapeutic actions of this drug.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound ameliorates diabetic cardiomyopathy probably via activating AMPK/PGC-1α and inhibiting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses mitochondrial reactive oxygen species generation and mitigates the inducibility of atrial fibrillation in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates doxorubicin-induced cardiotoxicity by activating AMPK/SIRT-1/PGC-1α-mediated mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Enhances Autophagy, Mitochondrial Biogenesis, and Antioxidant Defense and Ameliorates Renal Ischemia/Reperfusion in Nondiabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound improves cardiac mitochondrial function and survival through energy regulation in a murine model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Increases Cardiac Energy Production in Diabetes: Novel Translational Insights Into the Heart Failure Benefits of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The SGLT2 inhibitor this compound improves cardiac energy status via mitochondrial ATP production in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.ed.ac.uk [pure.ed.ac.uk]
- 16. This compound ameliorates cardiac dysfunction in heart failure mice via regulating mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Prevent High-Glucose Stimulation Inducing Apoptosis and Mitochondria Fragmentation in H9C2 Cells through the Calcium-Dependent Activation Extracellular Signal-Regulated Kinase 1/2 Pathway [mdpi.com]
- 19. This compound normalizes the size and number of mitochondria and prevents reduction in mitochondrial size after myocardial infarction in diabetic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. researchgate.net [researchgate.net]
Empagliflozin's Role in Reducing Oxidative Stress and Inflammation: A Technical Guide
Introduction
Empagliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has demonstrated significant cardiovascular and renal benefits that extend beyond its glucose-lowering effects. A growing body of evidence indicates that these protective effects are, in large part, attributable to the drug's ability to mitigate oxidative stress and inflammation.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms and signaling pathways through which this compound exerts its antioxidant and anti-inflammatory actions, supported by quantitative data and detailed experimental methodologies.
Attenuation of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in cardiovascular and renal diseases. This compound counteracts this imbalance through multiple, interconnected pathways.
Core Signaling Pathways
1.1.1. Activation of the Nrf2/ARE Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes.[4]
This compound has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the expression of downstream targets like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[2][5][6][7] This activation plays a pivotal role in this compound's ability to ameliorate fibrosis and oxidative damage in various tissues, including the heart, kidneys, and peritoneum.[5][8][9]
1.1.2. Modulation of the AMPK Signaling Pathway AMP-activated protein kinase (AMPK) is a critical cellular energy sensor. Its activation triggers processes that restore energy homeostasis and protect against cellular stress. This compound has been demonstrated to activate AMPK, which subsequently leads to the reduction of oxidative stress through several mechanisms.[10][11] Activated AMPK can inhibit mitochondrial fission, a process linked to increased mitochondrial ROS (mtROS) production.[12][13] Furthermore, AMPK activation is upstream of Nrf2, suggesting a coordinated response where this compound enhances cellular antioxidant defenses through an AMPK/Nrf2 axis.[14]
1.1.3. Inhibition of the NHE/PKC/NOX Axis In human coronary artery endothelial cells (HCAECs), pathological stretch can induce ROS production by activating NADPH oxidase (NOX).[15][16] This process is mediated by an increase in intracellular Ca2+ which activates protein kinase C (PKC). This compound has been shown to inhibit this pathway by acting on the Na+/H+ exchanger (NHE), which in turn prevents the downstream activation of PKC and NOX, ultimately suppressing ROS generation.[15][16]
Quantitative Data on Oxidative Stress Markers
The antioxidant effects of this compound have been quantified in various preclinical and clinical studies.
| Parameter | Model / Population | Treatment | Outcome | Reference |
| Superoxide Production | Leukocytes from T2D patients | 10 mg/day this compound for 24 weeks | Significant reduction | [17] |
| Glutathione (GSH) Content | Leukocytes from T2D patients | 10 mg/day this compound for 24 weeks | Significant increase | [17] |
| SOD & GSH-Px Activity | Cardiac tissue of diabetic mice | 10 mg/kg/day this compound for 10 weeks | Significantly higher vs. untreated diabetic mice (P < 0.05) | [7] |
| Malondialdehyde (MDA) | Cardiac tissue of diabetic mice | 10 mg/kg/day this compound for 10 weeks | Significantly lower vs. untreated diabetic mice (P < 0.05) | [7] |
| NOX4 Expression | Cardiac tissue of diabetic mice | 10 mg/kg/day this compound for 10 weeks | Significantly decreased vs. untreated diabetic mice (P < 0.05) | [7] |
| Lymphocytic ROS | T2DM patients with CAD | 10 mg/day this compound for 6 months | Significant reduction vs. placebo | [18] |
| Total Antioxidant Capacity | T2DM patients with CAD | 10 mg/day this compound for 6 months | Significant increase vs. placebo | [18] |
Attenuation of Inflammation
Chronic low-grade inflammation is a hallmark of type 2 diabetes and contributes significantly to its associated complications. This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways and cytokine profiles.
Core Signaling Pathways & Mechanisms
2.1.1. Reduction of Pro-inflammatory Cytokines Clinical and preclinical studies consistently show that this compound treatment leads to a reduction in circulating and tissue levels of pro-inflammatory mediators. These include high-sensitivity C-reactive protein (hs-CRP), myeloperoxidase (MPO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[17][18][19][20]
2.1.2. Upregulation of Anti-inflammatory Cytokines Concurrently, this compound promotes an anti-inflammatory environment by increasing the levels of protective cytokines, most notably interleukin-10 (IL-10).[17][19][20] IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in suppressing pro-inflammatory responses.
2.1.3. Inhibition of the NLRP3 Inflammasome The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, which may be linked to its ability to activate AMPK and reduce ROS, both of which can act as upstream triggers for inflammasome assembly.[2][19][21]
Quantitative Data on Inflammatory Markers
| Parameter | Model / Population | Treatment | Outcome | Reference |
| hs-CRP | T2D patients | 10 mg/day this compound for 24 weeks | Significant decrease (p < 0.05) | [17] |
| Myeloperoxidase (MPO) | T2D patients | 10 mg/day this compound for 24 weeks | Significant decrease (p < 0.05) | [17] |
| IL-10 | T2D patients | 10 mg/day this compound for 24 weeks | Significant increase (p < 0.05) | [17] |
| IL-6 | T2DM patients with CAD | 10 mg/day this compound for 6 months | Adjusted difference vs. placebo: -1.06 pg/mL (p = 0.006) | [18] |
| hs-CRP | T2DM patients with CAD | 10 mg/day this compound for 6 months | Adjusted difference vs. placebo: -2.86 mg/L (p = 0.003) | [18] |
| Ferritin & Uric Acid | T2D patients | 10 mg/day this compound for 3 months | Significant decrease | [22][23] |
| TNF-α, IL-1β, IL-6 | Colonic tissue of rats with induced colitis | This compound administration | Decreased expression | [19] |
Experimental Protocols and Methodologies
The findings described in this guide are based on a variety of experimental models and assays. Below are detailed methodologies for key experiments cited.
In Vitro & Ex Vivo Models
-
Cell Culture Under Pathological Stress:
-
Model: Human Coronary Artery Endothelial Cells (HCAECs).
-
Protocol: Cells are cultured on flexible membranes and subjected to mechanical stretch (e.g., 10%) to mimic pathological conditions. Pre-treatment with this compound (e.g., 1 µM) is performed for a specified duration before applying the stretch.
-
Assays: ROS production is measured using fluorescent probes (e.g., DHE). NOX activity is assessed via lucigenin-enhanced chemiluminescence. Protein expression and phosphorylation (e.g., PKC, NOX subunits) are determined by Western blot.[15][16]
-
-
Inflammatory Response in Tubular Cells:
-
Model: Human proximal tubular cell lines (e.g., HK-2, RPTEC/TERT1).
-
Protocol: Cells are cultured under normoglycemic conditions and stimulated with an inflammatory cytokine, such as IL-1β (e.g., 10 ng/mL), in the presence or absence of this compound (e.g., 500 nM).
-
Assays: Changes in gene expression are evaluated on a genome-wide level using microarray analysis or on a targeted level using qRT-PCR for specific inflammatory genes (e.g., CXCL8/IL8, MCP-1/CCL2).[24]
-
Animal Models
-
Diabetic Cardiomyopathy Model:
-
Model: Type 2 diabetic mice (e.g., KK-Ay or db/db mice).
-
Protocol: Mice are treated with this compound (e.g., 10 mg/kg/day via oral gavage) or vehicle for an extended period (e.g., 8-10 weeks).
-
Assays: Cardiac function is evaluated by echocardiography. Heart tissues are harvested for analysis. Oxidative stress markers (SOD, GSH-Px, MDA) are measured using commercial spectrophotometric kits. Fibrosis is assessed by measuring myocardial hydroxyproline concentration. Protein expression of signaling molecules (Nrf2, TGF-β, Smad) is determined by Western blot.[7][11]
-
-
Doxorubicin-Induced Cardiotoxicity:
-
Model: Non-diabetic mice (e.g., C57Bl/6).
-
Protocol: Mice are treated with doxorubicin to induce cardiotoxicity, with or without co-administration of this compound.
-
Assays: Cardiac function is assessed via echocardiography (measuring ejection fraction, fractional shortening, and myocardial strain). Heart tissue is analyzed for markers of inflammation (NLRP3, MyD88, cytokines via ELISA or Western blot), oxidative stress (xanthine oxidase activity), and fibrosis.[21]
-
Human Clinical Trials
-
Randomized Controlled Trial (RCT) Design:
-
Population: Patients with type 2 diabetes and established coronary artery disease.
-
Protocol: A double-blind, placebo-controlled trial where patients are randomized to receive this compound (e.g., 10 mg/day) or a placebo, in addition to standard care, for a defined period (e.g., 6 months).
-
Assays: Blood samples are collected at baseline and at the end of the study. A panel of inflammatory (hs-CRP, IL-6, IL-1β) and oxidative stress (lymphocytic ROS, SOD activity, total antioxidant capacity) biomarkers are measured using ELISA, chemiluminescence, or spectrophotometric assays.[18]
-
Conclusion
This compound reduces oxidative stress and inflammation through a complex and multifaceted mechanism of action that is, in part, independent of its SGLT2 inhibitory and glucose-lowering effects. The core mechanisms involve the activation of protective signaling pathways such as Nrf2 and AMPK, and the inhibition of detrimental pathways including the NHE/PKC/NOX axis and the NLRP3 inflammasome. These actions translate into a measurable reduction in oxidative damage and a systemic shift from a pro-inflammatory to an anti-inflammatory state. These molecular and cellular effects are fundamental to the cardiorenal protection observed in large-scale clinical trials and position this compound as a therapeutic agent with significant pleiotropic benefits. Further research into these pathways will continue to refine our understanding and may uncover new therapeutic applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Immunomodulatory Effects of SGLT2 Inhibitors—Targeting Inflammation and Oxidative Stress in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The antioxidative effects of this compound on high glucose‑induced epithelial-mesenchymal transition in peritoneal mesothelial cells via the Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SGLT2 inhibition with this compound attenuates myocardial oxidative stress and fibrosis in diabetic mice heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beneficial Effects of this compound Are Mediated by Reduced Renal Inflammation and Oxidative Stress in Spontaneously Hypertensive Rats Expressing Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGLT2 inhibitor downregulated oxidative stress via activating AMPK pathway for cardiorenal (CR) protection in CR syndrome rodent fed with high protein diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates diabetic cardiomyopathy probably via activating AMPK/PGC-1α and inhibiting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound rescues diabetic myocardial microvascular injury via AMPK-mediated inhibition of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound suppresses mitochondrial reactive oxygen species generation and mitigates the inducibility of atrial fibrillation in diabetic rats [frontiersin.org]
- 14. This compound attenuates the renal tubular ferroptosis in diabetic kidney disease through AMPK/NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound prevents oxidative stress in human coronary artery endothelial cells via the NHE/PKC/NOX axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The effect of this compound on markers of inflammation in patients with concomitant type 2 diabetes mellitus and Coronary ARtery Disease: the EMPA-CARD randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The SGLT-2 inhibitor this compound improves myocardial strain, reduces cardiac fibrosis and pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Semaglutide and this compound on Inflammatory Markers in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Semaglutide and this compound on Inflammatory Markers in Patients with Type 2 Diabetes [ouci.dntb.gov.ua]
- 24. mdpi.com [mdpi.com]
The Effect of Empagliflozin on Ketone Body Metabolism in Heart Failure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, empagliflozin, on ketone body metabolism in the context of heart failure. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the underlying mechanisms, quantitative clinical and preclinical data, and the experimental protocols used to derive these findings.
Introduction: The "Thrifty Substrate" Hypothesis in Heart Failure
Heart failure (HF) is characterized by a state of cardiac energy deficit, where the failing myocardium's ability to utilize its primary fuel source, fatty acids, is impaired. This leads to a metabolic shift towards less efficient glucose utilization. SGLT2 inhibitors, a class of drugs initially developed for type 2 diabetes, have demonstrated remarkable cardiovascular benefits in patients with HF, irrespective of their diabetic status. One of the leading hypotheses to explain these benefits is the "thrifty substrate" or "super fuel" hypothesis. This theory posits that by inducing a mild, persistent state of ketosis, SGLT2 inhibitors provide the failing heart with a more energy-efficient fuel source—ketone bodies. Ketone bodies, primarily β-hydroxybutyrate (β-OHB), acetoacetate, and acetone, are readily taken up and oxidized by the myocardium, yielding more ATP per unit of oxygen consumed compared to fatty acids and glucose. This guide delves into the evidence supporting this hypothesis, with a specific focus on this compound.
Mechanism of Action: this compound-Induced Ketogenesis
The ketogenic effect of this compound is not a direct action but rather a consequence of its primary mechanism of inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition leads to glycosuria, a deliberate loss of glucose in the urine, which in turn triggers a cascade of metabolic changes that mimic a fasting-like state.
The key steps in this process are:
-
Reduced Plasma Glucose and Insulin Levels: The urinary glucose excretion lowers blood glucose levels.
-
Increased Glucagon Secretion: The lower glucose levels, along with a direct effect of SGLT2 inhibition on pancreatic α-cells, lead to an increase in glucagon secretion.
-
Altered Insulin-to-Glucagon Ratio: The combination of decreased insulin and increased glucagon results in a significantly lower insulin-to-glucagon ratio.
-
Enhanced Lipolysis: This hormonal milieu promotes the breakdown of triglycerides in adipose tissue, releasing free fatty acids (FFAs) into the circulation.
-
Increased Hepatic Ketogenesis: The liver takes up the increased circulating FFAs and, under the influence of the low insulin-to-glucagon ratio, shifts its metabolism towards β-oxidation and the production of ketone bodies.
Quantitative Data on the Effect of this compound on Ketone Bodies in Heart Failure
Several clinical trials and preclinical studies have quantified the impact of this compound on circulating ketone body levels in patients with heart failure. The following tables summarize these findings.
Table 1: Clinical Trials of this compound in Heart Failure and Ketone Body Levels
| Trial Name (ClinicalTrials.gov ID) | Patient Population | Treatment Group | N | Baseline β-OHB (mmol/L, mean ± SD or median [IQR]) | Follow-up β-OHB (mmol/L, mean ± SD or median [IQR]) | % Change from Baseline | p-value | Reference |
| NCT03128528 | Stable Chronic Heart Failure | This compound 10 mg | 36 | 0.12 ± 0.22 | 0.16 ± 0.18 | +33.39% | 0.017 | [1][2][3] |
| Placebo | 17 | 0.08 ± 0.04 | 0.11 ± 0.09 | - | 0.406 | [1][2][3] | ||
| Empire HF (NCT03198585) | Heart Failure with Reduced Ejection Fraction | This compound 10 mg | 94 | 0.10 [0.05–0.18] | 0.11 [0.07–0.2] | - | 0.005 (vs. placebo) | [4] |
| Placebo | 94 | 0.10 [0.06–0.17] | 0.09 [0.05–0.15] | - | - | [4] | ||
| EMPA-TROPISM (NCT03485222) | Non-diabetic Heart Failure with Reduced Ejection Fraction | This compound 10 mg | 42 | Data not reported | Data not reported | - | - | [5] |
| Placebo | 42 | Data not reported | Data not reported | - | - | [5] | ||
| EMPA-VISION (NCT04222509) | HFrEF and HFpEF | This compound 10 mg | 35 | No significant change | No significant change | - | >0.05 | [6][7] |
| Placebo | 36 | No significant change | No significant change | - | >0.05 | [6][7] |
Note: The EMPA-TROPISM trial focused on cardiac remodeling and function, and while the metabolic effects were a key hypothesis, specific ketone body data was not the primary reported outcome.
Table 2: Clinical Trials of Other SGLT2 Inhibitors in Heart Failure and Ketone Body Levels
| Trial Name | Patient Population | Treatment Group | N | Baseline β-OHB (µmol/L, mean ± SD) | Follow-up β-OHB (µmol/L, mean ± SD) | Ketosis (>500 µmol/L) | p-value | Reference |
| DEFINE-HF (Dapagliflozin) | Heart Failure with Reduced Ejection Fraction | Dapagliflozin 10 mg | 117 | Not specified | Increased ketone-related metabolites | 2.5% | 0.01 (for metabolite cluster) | [1][4][8][9] |
| Placebo | 117 | Not specified | No significant change | 0.9% | - | [1][4][8][9] | ||
| PRESERVED-HF (Dapagliflozin) | Heart Failure with Preserved Ejection Fraction | Dapagliflozin 10 mg | - | No significant change in ketone metabolites | No significant change | - | >0.05 | [10] |
| Placebo | - | No significant change | No significant change | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of this compound and ketone body metabolism research.
Measurement of β-Hydroxybutyrate (β-OHB) in Serum/Plasma (Enzymatic Assay)
This protocol is based on the enzymatic oxidation of β-OHB to acetoacetate.
-
Principle: β-hydroxybutyrate dehydrogenase catalyzes the oxidation of β-OHB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the β-OHB concentration in the sample.
-
Instrumentation: Automated clinical chemistry analyzer (e.g., Beckman Coulter DxC 700 AU).
-
Procedure:
-
Sample Collection and Preparation: Collect whole blood in serum separator tubes or EDTA tubes. Centrifuge at 3000 x g for 10 minutes at 4°C to separate serum or plasma. Store samples at -80°C until analysis.
-
Reagent Preparation: Prepare the β-OHB reagent and calibrators according to the manufacturer's instructions (e.g., DiaSys β-Hydroxybutyrate 21 FS).
-
Automated Analysis: Program the clinical chemistry analyzer with the parameters for the β-OHB assay. The instrument will automatically pipette the samples, calibrators, and reagents into cuvettes, incubate the reaction, and measure the change in absorbance at 340 nm.
-
Data Analysis: The analyzer's software calculates the β-OHB concentration in the samples based on the calibration curve generated from the standards.
-
Targeted Metabolomics of Acylcarnitines (Mass Spectrometry)
This protocol is used for the simultaneous quantification of multiple acylcarnitines, which are markers of fatty acid oxidation.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify different acylcarnitine species based on their mass-to-charge ratio.
-
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., AB SCIEX 4000 QTrap).
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Protein precipitation: Add a known volume of cold acetonitrile containing internal standards (isotopically labeled acylcarnitines) to a specific volume of plasma.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acylcarnitines using a suitable chromatography column (e.g., C18 column).
-
Detect and quantify the individual acylcarnitine species using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis: Process the raw data using specialized software to identify and quantify each acylcarnitine based on its retention time and specific MRM transitions. Normalize the results to the internal standards.
-
Metabolic Flux Analysis in Cardiac Tissue (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cardiac tissue slices, providing insights into mitochondrial respiration and glycolysis.
-
Principle: The Seahorse XF Analyzer uses solid-state sensors to simultaneously measure the OCR and ECAR in real-time in a microplate format.
-
Instrumentation: Agilent Seahorse XFe96 or XFe24 Analyzer.
-
Procedure:
-
Cardiac Tissue Slice Preparation:
-
Excise the heart and place it in ice-cold cardioplegia solution.
-
Prepare thin (150-300 µm) cardiac tissue slices using a vibratome.
-
Culture the slices for a short period in a physiological buffer to allow for recovery.
-
-
Seahorse Assay Setup:
-
Hydrate the Seahorse sensor cartridge with calibrant solution overnight.
-
Place the cardiac tissue slices into the wells of a Seahorse XF islet capture microplate containing assay medium supplemented with substrates (e.g., glucose, pyruvate, fatty acids).
-
Load the injection ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial function.
-
-
Seahorse XF Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell culture plate containing the tissue slices.
-
Run the assay, which involves cycles of mixing, waiting, and measuring to determine baseline OCR and ECAR, followed by sequential injections of the metabolic modulators.
-
-
Data Analysis: Use the Seahorse Wave software to analyze the data and calculate key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
In Vivo Cardiac Metabolic Flux (Hyperpolarized 13C Magnetic Resonance Spectroscopy)
This advanced imaging technique allows for the real-time, non-invasive assessment of metabolic fluxes in the heart.
-
Principle: A 13C-labeled substrate (e.g., [1-13C]pyruvate) is hyperpolarized to dramatically increase its magnetic resonance signal. Following intravenous injection, the metabolic fate of the 13C label can be tracked as it is converted into downstream metabolites (e.g., [1-13C]lactate, [1-13C]alanine, and H13CO3-), providing a direct measure of metabolic pathway activity.
-
Instrumentation: Magnetic Resonance Imaging (MRI) scanner (e.g., 3T or higher) equipped for 13C detection, and a dynamic nuclear polarization (DNP) polarizer.
-
Procedure:
-
Hyperpolarization: The 13C-labeled substrate is prepared in a glassy state with a stable radical and hyperpolarized at low temperature (around 1 K) and high magnetic field in the DNP polarizer.
-
Dissolution and Injection: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution and quality controlled for pH, temperature, and concentration before being drawn into a syringe for injection.
-
In Vivo MRS: The subject is positioned in the MRI scanner. The hyperpolarized substrate is injected intravenously, and 13C MR spectra are acquired dynamically from the heart to track the appearance and evolution of the 13C-labeled metabolites.
-
Data Analysis: The acquired spectra are processed to quantify the signal intensity of the substrate and its metabolic products over time. Kinetic modeling is then applied to these time-courses to estimate the rates of metabolic fluxes.
-
Discussion and Future Directions
The evidence presented in this guide strongly supports the hypothesis that this compound induces a modest but significant increase in circulating ketone bodies in patients with heart failure. This metabolic shift has the potential to provide a more efficient energy source for the failing heart. However, the direct causal link between this increase in ketones and the observed cardiovascular benefits of this compound is still an area of active investigation.
While some studies, such as the NCT03128528 and Empire HF trials, have demonstrated a clear increase in β-OHB with this compound, others like the EMPA-VISION trial did not observe a significant change in circulating ketone bodies.[1][2][3][4][6][7] These discrepancies may be due to differences in patient populations, duration of treatment, and the sensitivity of the assays used.
Future research should focus on:
-
Directly measuring myocardial ketone body uptake and oxidation in response to this compound treatment in humans, potentially using advanced imaging techniques like hyperpolarized 13C MRS.
-
Investigating the downstream signaling effects of ketone bodies in cardiomyocytes, beyond their role as an energy substrate.
-
Conducting further clinical trials with standardized methodologies for ketone body measurement to clarify the consistency and magnitude of the ketogenic effect of this compound across different heart failure phenotypes.
Conclusion
This compound's impact on ketone body metabolism represents a paradigm shift in our understanding of its therapeutic mechanisms in heart failure. The "thrifty substrate" hypothesis provides a compelling explanation for the drug's beneficial effects on cardiac energetics. This in-depth technical guide has summarized the key quantitative data, detailed the experimental protocols used to generate this data, and provided a framework for understanding the underlying signaling pathways. As research in this field continues to evolve, a deeper understanding of the intricate interplay between SGLT2 inhibition, ketone body metabolism, and cardiac function will be crucial for optimizing the treatment of heart failure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effect of this compound on ketone bodies in patients with stable chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Randomized Trial of this compound in Nondiabetic Patients With Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Assessment of Cardiac Energy Metabolism, Function, and Physiology in Patients With Heart Failure Taking this compound: The Randomized, Controlled EMPA-VISION Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Effects of the SGLT2 Inhibitor Dapagliflozin in Heart Failure Across the Spectrum of Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Empagliflozin Administration in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of empagliflozin in common diabetic mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of SGLT2 inhibitors.
Introduction
This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal renal tubules.[1][2] Its mechanism of action involves reducing renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels in an insulin-independent manner.[2][3][4] Preclinical studies in diabetic mouse models are crucial for understanding the therapeutic potential and underlying molecular mechanisms of this compound in treating diabetes and its complications.
Diabetic Mouse Models
Two primary models are widely used to study the effects of this compound in conditions mimicking type 1 and type 2 diabetes.
Streptozotocin (STZ)-Induced Diabetes Model (Type 1 Diabetes Model)
This model is established by administering streptozotocin, a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[5] Both single high-dose and multiple low-dose STZ injection protocols can be used.[5][6] The multiple low-dose protocol is often preferred as it more closely mimics the progressive autoimmune islet destruction seen in human type 1 diabetes.[5]
High-Fat Diet (HFD)-Induced Diabetes/Obesity Model (Type 2 Diabetes Model)
This model replicates key features of human type 2 diabetes, including obesity, insulin resistance, and hyperglycemia, by feeding mice a diet with a high percentage of calories from fat.[4][7][8] C57BL/6J mice are a commonly used strain for this model due to their susceptibility to diet-induced obesity.[7][9]
Experimental Protocols
Protocol for Induction of Diabetes
2.1.1. Streptozotocin (STZ)-Induced Diabetes
-
Animal Preparation: Use male mice (e.g., C57BL/6J or NMRI strains), 6-8 weeks old.[10] House animals under standard conditions with ad libitum access to food and water.
-
STZ Preparation: Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer (pH 4.5) immediately before use.[1][5] STZ is unstable in solution.[5]
-
STZ Administration (Multiple Low-Dose Protocol):
-
Confirmation of Diabetes:
2.1.2. High-Fat Diet (HFD)-Induced Diabetes
-
Animal Preparation: Use male C57BL/6J mice, typically starting at 6 weeks of age.[11]
-
Dietary Regimen:
-
Confirmation of Diabetic Phenotype:
-
Monitor body weight weekly.[8]
-
Periodically measure fasting blood glucose and perform glucose and insulin tolerance tests to confirm the development of hyperglycemia and insulin resistance.
-
Protocol for this compound Administration
This compound can be administered through various routes, including oral gavage, mixed in the diet, or via injection.
2.2.1. Oral Gavage
-
Preparation: Prepare a suspension of this compound in a vehicle such as 0.5% hydroxyethyl cellulose.[12]
-
Administration: Administer a daily dose of this compound by oral gavage. Common dosages range from 3 mg/kg to 30 mg/kg body weight.[3][11][13]
-
Example: For a 10 mg/kg dose, a 25g mouse would receive 0.25 mg of this compound.
-
-
Duration: Treatment duration can vary from a few days to several weeks (e.g., 4 to 13 weeks), depending on the study's objectives.[3][4][14]
2.2.2. Administration in Diet
-
Preparation: this compound can be commercially incorporated into the rodent diet at a specified concentration.
-
Dosage Calculation: The concentration in the food is calculated to achieve a target dose in mg/kg of body weight per day, based on average daily food consumption.
-
Monitoring: Monitor food and water intake, as this compound can increase both.[4][8]
2.2.3. Intramuscular Injection
-
Application: This route has been used in specific contexts, such as studying local effects on revascularization in diabetic hindlimb ischemia.
-
Administration: Inject this compound directly into the target muscle (e.g., gastrocnemius).
-
Example Protocol: 10 mg/kg injected every 3 days for 21 days.[15]
-
Data Presentation: Quantitative Outcomes
The following tables summarize the effects of this compound on key metabolic parameters in different diabetic mouse models as reported in the literature.
Table 1: Effects of this compound in STZ-Induced Diabetic Mice
| Parameter | Mouse Strain | This compound Dose & Duration | Control Group (STZ only) | This compound-Treated Group | Reference |
| Glucose Tolerance (AUC) | NMRI | 3 or 10 mg/kg for 8 days | 3694 ± 86 | 3058 ± 180 (3mg/kg), 3090 ± 219 (10mg/kg) | [3] |
| Serum Insulin (relative to control) | NMRI | 3 mg/kg for 8 days | 1.00 ± 0.12 | 1.90 ± 0.43 | [3] |
| Free Fatty Acid Levels | NMRI | Not specified, 5-day treatment | Higher levels | Decreased levels | [10] |
Table 2: Effects of this compound in High-Fat Diet (HFD)-Induced Diabetic/Obese Mice
| Parameter | Mouse Strain | This compound Dose & Duration | Control Group (HFD only) | This compound-Treated Group | Reference |
| Body Weight Gain | C57BL/6J | 10 mg/kg (oral gavage) for 4 weeks | Significant gain | Significantly improved (reduced gain) | [4] |
| Fasting Blood Glucose | C57BL/6J | 10 mg/kg (oral gavage) for 4 weeks | Elevated | Significantly improved (reduced) | [4] |
| Body Weight Gain | C57BL/6 | 3 or 10 mg/kg in diet for 12 weeks | Significant gain | Significantly attenuated gain | [11] |
| Serum Triglycerides | C57BL/6 | 10 mg/kg in diet for 12 weeks | Elevated | Significantly decreased | [11] |
| Glucose Tolerance | C57BL/6J | Treatment for 8 weeks | Impaired | Markedly improved | [7] |
| Energy Expenditure | C57BL/6J | Treatment for 3 weeks | No change vs NC | Enhanced oxygen consumption | [7] |
| Liver Weight | C57BL/6J | 10 mg/kg (oral gavage) for 4 weeks | Increased | Statistically reduced | [4] |
AUC: Area Under the Curve; NC: Normal Chow.
Signaling Pathways and Mechanisms of Action
This compound exerts its beneficial effects through various molecular pathways beyond simple glucose lowering.
Key Signaling Pathways
-
AMPK Activation: this compound promotes fat utilization by enhancing AMP-activated protein kinase (AMPK) phosphorylation in skeletal muscle.[16]
-
TGF-β1/SMAD Pathway: In models of diabetic nephropathy, this compound can enhance the expression of the inhibitory protein SMAD7, leading to the downregulation of TGF-β1, a key mediator of inflammation and fibrosis.[17]
-
Inflammation and Macrophage Polarization: The drug has been shown to reduce M1-polarized macrophage accumulation while inducing the anti-inflammatory M2 phenotype in white adipose tissue and the liver, thereby attenuating obesity-related chronic inflammation.[7] It also decreases plasma levels of pro-inflammatory cytokines like IL-6 and MCP-1.[7]
-
Fat Browning and Energy Expenditure: this compound enhances the "browning" of white adipose tissue and thermogenesis in brown adipose tissue, leading to increased energy expenditure.[7][16]
-
Oxidative Stress Reduction: It mitigates oxidative stress by blocking the Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) axis in the kidneys and adipose tissues of diabetic mice.[14][18]
Visualizations: Diagrams and Workflows
Experimental Workflow
Caption: General experimental workflow for this compound studies in diabetic mice.
This compound Signaling in Adipose Tissue and Liver
Caption: this compound's effects on inflammation and energy expenditure in obese mice.
This compound Signaling in Diabetic Nephropathy
Caption: this compound's renoprotective signaling pathways.
References
- 1. This compound ameliorates vascular calcification in diabetic mice through inhibiting Bhlhe40-dependent NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Effects of this compound, an SGLT2 Inhibitor, on Pancreatic β-Cell Mass and Glucose Homeostasis in Type 1 Diabetes | PLOS One [journals.plos.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drc.bmj.com [drc.bmj.com]
- 8. This compound protects mice against diet-induced obesity, insulin resistance and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound-Induced Glycosuria on Weight Gain, Food Intake and Metabolic Indicators in Mice Fed a High-Fat Diet - ProQuest [proquest.com]
- 10. Early Treatment with this compound and GABA Improves β-Cell Mass and Glucose Tolerance in Streptozotocin-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jacc.org [jacc.org]
- 13. The SGLT2 inhibitor this compound improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ameliorates renal and metabolic derangements in obese type 2 diabetic mice by blocking advanced glycation end product–receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Mechanisms Linking this compound to Renal Protection in the LLC-PK1 Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Empagliflozin in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of empagliflozin.
Abstract
This application note details a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human plasma. This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] The accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[1] The described method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer. This compound-d4 is used as the internal standard to ensure accuracy and precision. The method is validated according to regulatory guidelines and demonstrates high sensitivity, specificity, and robustness, making it suitable for high-throughput bioanalysis.[2][3]
Principle of the Method
The method is based on the principle of liquid chromatography for the physical separation of the target analyte (this compound) and its internal standard (IS) from endogenous plasma components, coupled with tandem mass spectrometry for highly selective and sensitive detection.
-
Sample Preparation: Plasma proteins are precipitated using acetonitrile, which efficiently releases the drug and internal standard into the supernatant. This technique is rapid and effective for minimizing matrix effects.[3][4]
-
Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase is used to achieve a short run time while maintaining excellent separation of this compound and its deuterated internal standard from potential interferences.[4]
-
Mass Spectrometric Detection: The column eluent is introduced into a mass spectrometer using an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.[4][5][6] This ensures a high degree of specificity and sensitivity.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard
-
Ammonium Acetate[8]
-
Ultrapure water
-
Drug-free human plasma with K2EDTA as an anticoagulant[1]
Instrumentation
The analysis is performed on a UPLC system, such as a Waters Acquity, coupled to a triple quadrupole mass spectrometer, like an AB Sciex API 4000 or a Waters Xevo TQD, equipped with an electrospray ionization (ESI) source.[4][8]
LC-MS/MS Instrumental Parameters
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (75:25, v/v)[5][6] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 10 µL[1][3] |
| Column Temperature | 50-55 °C[1][6] |
| Autosampler Temp. | 10 °C[1] |
| Run Time | 3.0 minutes[4][8] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5][6][8] |
| Capillary Voltage | 4.0 kV[1] |
| Desolvation Temp. | 500 °C[1] |
| Desolvation Gas Flow | 800 L/hr[1] |
| Cone Gas Flow | 50 L/hr[1] |
| MRM Transitions | |
| This compound | m/z 451.7 → 71.2 (Quantifier)[4] |
| This compound-d4 (IS) | m/z 455.4 → 75.0 (Quantifier)[4] |
| Dwell Time | 200 ms[1] |
| Cone Voltage | 20 V[1] |
| Collision Energy | 12 eV[1] |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 (IS) at a concentration of 1 mg/mL in methanol. Store at 2-8°C.[9]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 25 ng/mL.[3]
-
Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of CC standards and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low, Medium, and High).
Sample Preparation Protocol: Protein Precipitation
The protein precipitation workflow is simple, fast, and suitable for high-throughput analysis.[3][4]
Detailed Steps:
-
Pipette 150 µL of the plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.[3]
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[3]
-
(Optional) For enhanced removal of proteins and lipids, freeze the samples at -80°C for 10 minutes.[3]
-
Centrifuge the tubes for 10 minutes at 5000 rpm to pellet the precipitated proteins.[3]
-
Carefully transfer 200 µL of the clear supernatant into an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.[1][3]
Method Validation Summary
The method was validated according to the guidelines set by the FDA and EMA.[2] A summary of the validation results is presented below.
| Validation Parameter | Result |
| Linearity Range | 2.0 - 250.0 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[4] |
| Accuracy at LLOQ | Within 80-120% |
| Precision (CV%) at LLOQ | ≤ 20% |
| Accuracy (Intra- & Inter-day) | 85-115% of nominal value[8] |
| Precision (Intra- & Inter-day, CV%) | ≤ 15%[8] |
| Recovery | This compound: ~95% this compound-d4: ~92%[8][10] |
| Matrix Effect | No significant ion suppression or enhancement observed[10] |
| Stability | |
| Bench-Top (6 hours, Room Temp) | Stable[9][10] |
| Freeze-Thaw (3 cycles) | Stable[8] |
| Long-Term (-70°C, 30 days) | Stable[8] |
Overall Bioanalytical Workflow
The complete process from receiving a sample to generating a final concentration report follows a structured workflow to ensure data integrity and traceability.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the use of a deuterated internal standard ensures accuracy. The method meets all regulatory requirements for bioanalytical method validation and is well-suited for use in clinical and preclinical studies requiring the measurement of this compound concentrations.[8]
References
- 1. ijper.org [ijper.org]
- 2. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Determination of this compound and Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. sciencescholar.us [sciencescholar.us]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Empagliflozin Cell-Based Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By inhibiting SGLT2, this compound reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels.[1][2] This insulin-independent mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes.[1]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound on glucose uptake. The primary method described is a non-radioactive, fluorescence-based assay using the glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[3][4][5]
Mechanism of Action: SGLT2 Inhibition
This compound selectively targets and inhibits SGLT2, preventing the cotransport of sodium and glucose from the glomerular filtrate into renal epithelial cells. This leads to a reduction in the renal threshold for glucose and a subsequent increase in urinary glucose excretion.[1][6] In vitro cell-based assays are crucial for characterizing the potency and selectivity of SGLT2 inhibitors like this compound.
Caption: this compound inhibits SGLT2-mediated glucose reabsorption.
Quantitative Data Summary
The following table summarizes quantitative data for SGLT2 inhibitors from various cell-based assays. This allows for a comparative overview of their potency and effects on glucose uptake.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Human CD4+ T cells | [14C] glucose uptake | Inhibition | Significant reduction | [7] |
| This compound | Primary human renal proximal tubular epithelial cells | 2-NBDG uptake | Inhibition | Significant reduction at 10, 100, and 500 nM | [8] |
| This compound | HEK293 expressing hSGLT2 | Not specified | IC50 | 3.1 nM | [9] |
| Dapagliflozin | HK-2 | 2-NBDG uptake | Inhibition | 43.7% reduction at 500 nM | [5] |
| Phlorizin | HK-2 | 2-NBDG uptake | Inhibition | 30.2% reduction at 100 µM | [5] |
| Phlorizin | HEK293 expressing hSGLT1/hSGLT2 | 2-NBDG uptake | Inhibition | Complete inhibition at 100 µM | [3] |
Experimental Protocols
2-NBDG Glucose Uptake Assay in HK-2 Cells
This protocol describes a method for measuring glucose uptake in human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, using the fluorescent glucose analog 2-NBDG.[5]
Materials:
-
HK-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sodium-containing buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Sodium-free buffer (replace NaCl with choline chloride)
-
2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
-
Fluorescence microscope (optional)
Cell Culture:
-
Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Seed HK-2 cells into 96-well black, clear-bottom plates at a density of 2-5 x 10^4 cells/well and allow them to adhere overnight.[10]
Assay Procedure:
-
Cell Treatment:
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Treat the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours at 37°C.[10] For a positive control for glucose uptake inhibition, a non-specific glucose transporter inhibitor like phloretin can be used.[11]
-
-
Glucose Uptake:
-
After incubation with the test compound, remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of 2-NBDG working solution (e.g., 200 µM in sodium-containing or sodium-free buffer) to each well.[5][11]
-
Incubate the plate at 37°C for 30-60 minutes.[5][10] The optimal incubation time may vary depending on the cell type.[11]
-
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Add 100 µL of PBS or a cell lysis buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]
-
(Optional) Visualize glucose uptake under a fluorescence microscope.[10]
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence intensity to the vehicle control to determine the percentage of glucose uptake inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
Glucose Uptake Assay in SGLT2-Expressing Recombinant Cells
For more specific analysis of SGLT2 inhibition, a similar protocol can be employed using a cell line that does not endogenously express SGLTs (e.g., HEK293 or CHO cells) but has been stably transfected to express human SGLT2.[3][4]
Key Differences from the HK-2 Protocol:
-
Cell Line: Use HEK293 or CHO cells stably expressing human SGLT2.[3][4] A control cell line (parental or mock-transfected) should be used to determine non-SGLT2-mediated glucose uptake.
-
Controls: Include a non-transfected or mock-transfected cell line to confirm that the observed glucose uptake is SGLT2-dependent.
-
Buffer Composition: The use of sodium-containing and sodium-free buffers is critical to demonstrate the sodium-dependency of SGLT2-mediated transport.
The remainder of the protocol, including the use of 2-NBDG, incubation times, and measurement techniques, would be similar to the one described for HK-2 cells.
Concluding Remarks
The provided protocols offer robust and reproducible methods for assessing the inhibitory effect of this compound on SGLT2-mediated glucose uptake in a cell-based setting. These assays are invaluable tools for the discovery and characterization of novel SGLT2 inhibitors and for further elucidating the cellular mechanisms of existing drugs like this compound. The use of a non-radioactive, fluorescent glucose analog provides a safer and more convenient alternative to traditional radiolabeled assays.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed-effects modelling to quantify the effect of this compound on renal glucose reabsorption in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of the Na+-glucose transporter SGLT2 reduces glucose uptake and IFNγ release from activated human CD4+ T cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.co.jp [abcam.co.jp]
- 11. biopioneer.com.tw [biopioneer.com.tw]
Application Notes and Protocols: In Vitro Models for Studying Empagliflozin's Effects on Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular benefits in clinical trials, extending beyond its glucose-lowering effects.[1][2][3][4] Understanding the direct molecular mechanisms of this compound on cardiomyocytes is crucial for optimizing its therapeutic use and for the development of novel cardioprotective agents. In vitro models provide a powerful platform to dissect these mechanisms in a controlled environment, independent of systemic metabolic changes.[1][3]
These application notes provide a comprehensive overview of established in vitro models and detailed protocols for key experiments to investigate the multifaceted effects of this compound on cardiomyocytes. The focus is on SGLT2-independent mechanisms, which are believed to be central to its direct cardiac effects, as SGLT2 is not predominantly expressed in cardiomyocytes.[1][5] Key areas of investigation include the inhibition of the Na+/H+ exchanger (NHE1), modulation of ion homeostasis, improvement of mitochondrial function, and activation of pro-survival signaling pathways.[1][5][6][7]
In Vitro Models
A variety of in vitro models are employed to study the effects of this compound on cardiomyocytes, each with its own advantages and limitations.
-
Primary Neonatal Rat Ventricular Myocytes (NRVMs): These cells are a well-established model for studying fundamental cardiomyocyte biology and drug responses. They are relatively easy to isolate and culture, and they exhibit spontaneous contractility.
-
H9c2 Cell Line: This is a rat embryonic heart-derived myoblast cell line. H9c2 cells are robust, easy to culture and transfect, making them suitable for high-throughput screening and mechanistic studies. However, they are less differentiated than primary cardiomyocytes and may not fully recapitulate the physiology of adult cardiomyocytes.[2][8]
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): hiPSC-CMs offer a human-relevant model and can be generated from healthy individuals or patients with specific genetic predispositions.[9][10][11] This allows for the investigation of drug effects in a patient-specific context. While powerful, the differentiation protocols can be complex and variability between cell lines exists.[1][6][8][12][13]
Key Signaling Pathways and Effects of this compound
This compound exerts its cardioprotective effects through the modulation of several key signaling pathways:
-
Inhibition of Na+/H+ Exchanger 1 (NHE1): this compound has been shown to directly inhibit NHE1 in cardiomyocytes.[1][6][7] This inhibition leads to a reduction in intracellular sodium ([Na+]i) and subsequently, a decrease in intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger (NCX), thereby preventing calcium overload-induced injury.[1]
-
AMPK/PGC-1α Pathway Activation: this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[12] Activated AMPK promotes mitochondrial biogenesis and function through the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[12]
-
RhoA/ROCK Pathway Inhibition: The drug has been found to inhibit the RhoA/ROCK pathway, which is involved in cardiomyocyte apoptosis and mitochondrial injury in the context of diabetic cardiomyopathy.[12]
-
STAT3 Pathway Activation: this compound can activate the STAT3 signaling pathway, which is known to be involved in cardioprotection against ischemia/reperfusion injury by reducing oxidative stress and inflammation.[8]
-
Modulation of Mitochondrial Function: this compound directly improves mitochondrial function by increasing ATP production and reducing the generation of reactive oxygen species (ROS).[1][5]
Data Presentation: Quantitative Effects of this compound in In Vitro Models
The following tables summarize the quantitative data on the effects of this compound from various in vitro studies.
Table 1: Effects of this compound on Cardiomyocyte Viability and Apoptosis
| Cell Model | Condition | This compound Concentration | Effect | Reference |
| Neonatal Rat Cardiomyocytes | High Glucose (30 mmol/L) | 0.1 - 10 μM | Increased cell viability in a dose-dependent manner. | [12] |
| H9c2 cells | High Glucose (35 mM) | 1 or 5 μM | Rescued high glucose-induced apoptosis. | [14] |
| H9c2 cells | Hypoxia/Reoxygenation | 100 nM, 500 nM | Increased cell viability. | [8] |
| HL-1 mouse cardiomyocytes | Doxorubicin-induced injury | 10, 50, 500 nM | Reduced cell death. | [15] |
Table 2: Effects of this compound on Ion Homeostasis
| Cell Model | Parameter Measured | This compound Concentration | Effect | Reference |
| Human Atrial Myocytes | NHE1 activity | 1 μmol/L | Inhibition of NHE activity, comparable to cariporide. | [6] |
| Human Atrial Fibroblasts | Intracellular pH | 1 μmol/L | Lowered intracellular pH. | [7] |
| Human Atrial Fibroblasts | ER Ca2+ leakage and Ca2+ entry | 1 μmol/L | Reduced ER Ca2+ leakage and Ca2+ entry. | [7] |
| hiPSC-CMs | Na+ current (INa) | 1 μM | Increased maximum INa density by 64%. | [16] |
| Dystrophic (mdx) mouse ventricular myocytes | Peak Na+ current (INa) | 1 µM (24h incubation) | Significantly increased peak INa. | [17] |
| Streptozotocin-induced diabetic rat ventricular myocytes | Late Na+ current | 10 mg/kg for 4 weeks (in vivo) | Reduced late Na+ current. |
Table 3: Effects of this compound on Mitochondrial Function and Metabolism
| Cell Model | Parameter Measured | This compound Concentration | Effect | Reference |
| Isolated mouse cardiomyocytes | Mitochondrial ATP | Not specified | Increased mitochondrial ATP levels. | [5] |
| hiPSC-CMs | Glycolytic capacity | 5 μM | No significant alteration. | [10][18] |
| HL-1 mouse cardiomyocytes | Intracellular ROS production | 10, 50, 500 nM | Decreased ROS production. | [15] |
Table 4: Effects of this compound on Signaling Pathways
| Cell Model | Pathway/Protein Analyzed | This compound Concentration | Effect | Reference |
| Neonatal Rat Cardiomyocytes | p-AMPK and PGC-1α protein levels | 10 μM | Increased protein levels. | [12] |
| Neonatal Rat Cardiomyocytes | Phosphorylated MYPT1 levels (RhoA/ROCK pathway) | 10 μM | Decreased phosphorylation. | [12] |
| Mouse heart tissue (in vivo) | STAT3 phosphorylation | Not specified | Increased STAT3 phosphorylation. | [8] |
| Human Atrial Fibroblasts | Phosphorylated PLC | 1 μmol/L | Decreased expression. | [7] |
| Diabetic mouse heart (in vivo) | Nrf2/ARE pathway | 10 mg/kg/day for 8 weeks | Activated the pathway. | [19] |
| Diabetic mouse heart (in vivo) | TGF-β/SMAD pathway | 10 mg/kg/day for 8 weeks | Suppressed the pathway. | [19] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cardiomyocytes.
Protocol 1: H9c2 Cell Culture and High Glucose Treatment
Objective: To establish an in vitro model of hyperglycemia-induced cardiomyocyte injury.
Materials:
-
H9c2 cell line (ATCC® CRL-1446™)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose (4.5 g/L)
-
DMEM, low glucose (1.0 g/L)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-glucose
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture H9c2 cells in high glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[2][7]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a lower density.
-
High Glucose Treatment:
-
This compound Treatment: Treat the high-glucose-exposed cells with desired concentrations of this compound (e.g., 1-10 μM) for the specified duration. A vehicle control (e.g., DMSO) should be included.
Protocol 2: Seahorse XF Mito Stress Test
Objective: To assess mitochondrial respiration and function in cardiomyocytes.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cardiomyocytes (e.g., hiPSC-CMs or H9c2 cells)
Procedure:
-
Cell Seeding: Seed cardiomyocytes in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere and form a monolayer.[20][21]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[20]
-
Assay Medium Preparation: Prepare Seahorse XF assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Cell Plate Preparation:
-
Remove the culture medium from the cells.
-
Wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 45-60 minutes before the assay.[20]
-
-
Compound Loading: Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the designated ports of the hydrated sensor cartridge.
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the Mito Stress Test protocol on the instrument, which involves sequential injections of the compounds and measurement of the oxygen consumption rate (OCR).
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Whole-Cell Patch-Clamp for Sodium Current (INa) Measurement
Objective: To measure the effect of this compound on the cardiac sodium current.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Borosilicate glass capillaries
-
Cardiomyocytes (e.g., hiPSC-CMs)
-
Extracellular (bath) solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): e.g., 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with CsOH).
-
This compound
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cardiomyocytes on glass coverslips suitable for patch-clamp recording.
-
Recording:
-
Place a coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cardiomyocyte with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +50 mV in 10 mV increments) to elicit the sodium current.
-
-
This compound Application: After recording baseline currents, perfuse the cell with the extracellular solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.
-
Data Analysis: Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship. Analyze changes in peak current density and channel gating properties in the presence of this compound.[16][17]
Protocol 4: Western Blotting for Phosphorylated AMPK
Objective: To determine the effect of this compound on the activation of AMPK.
Materials:
-
Cardiomyocytes treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cardiomyocytes with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Densitometry: Quantify the band intensities and express the level of phosphorylated AMPK as a ratio to total AMPK.
Protocol 5: Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cardiomyocytes
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
-
Fluorescence microscope with a camera and image acquisition software
-
This compound
Procedure:
-
Dye Loading:
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Acquire baseline fluorescence images or time-lapse recordings.
-
Perfuse the cells with a solution containing this compound and continue recording to capture any changes in fluorescence intensity, which reflects changes in intracellular Ca2+ concentration.
-
-
Data Analysis: Measure the fluorescence intensity over time in regions of interest (ROIs) corresponding to individual cells. Analyze parameters such as the amplitude and frequency of calcium transients.
Protocol 6: TUNEL Assay for Apoptosis Detection
Objective: To quantify apoptosis in cardiomyocytes treated with this compound under stress conditions.
Materials:
-
Cardiomyocytes on coverslips
-
TUNEL assay kit (fluorescent)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cardiomyocytes with an apoptotic stimulus (e.g., high glucose) with or without this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with the permeabilization solution.[23]
-
-
TUNEL Staining:
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei (DAPI/Hoechst positive).
-
Calculate the percentage of apoptotic cells (apoptotic index).
-
Mandatory Visualizations
Here are the diagrams for signaling pathways and experimental workflows generated using Graphviz (DOT language).
Caption: this compound's multifaceted signaling pathways in cardiomyocytes.
Caption: Workflow for the Seahorse XF Mito Stress Test.
Caption: Workflow for whole-cell patch-clamp recording of sodium currents.
References
- 1. Human iPSCs culture and cardiomyocyte subtype differentiation in fully chemically defined conditions [protocols.io]
- 2. 2.6. H9c2 Culture and Treatment [bio-protocol.org]
- 3. This compound prevents heart failure through inhibition of the NHE1-NO pathway, independent of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human iPSC Culture and Cardiomyocyte Differentiation [bio-protocol.org]
- 7. Culture and treatment of H9c2 cell [bio-protocol.org]
- 8. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HuangLian-4 alleviates myocardial ischemia-reperfusion injury by activating the pro-survival STAT3 signaling pathway [frontiersin.org]
- 10. fujifilmcdi.com [fujifilmcdi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differentiation, Maintenance, and Contraction Profiling of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes [en.bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. wklab.org [wklab.org]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journal.uii.ac.id [journal.uii.ac.id]
- 20. m.youtube.com [m.youtube.com]
- 21. Activation of AMPK Promotes Maturation of Cardiomyocytes Derived From Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
Empagliflozin's Impact on Cellular Signaling: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key signaling pathways modulated by the SGLT2 inhibitor, empagliflozin. Detailed protocols for Western blot analysis are provided to enable researchers to investigate these pathways in their own experimental models.
This compound has demonstrated significant cardiovascular and renal benefits beyond its glucose-lowering effects. A growing body of evidence suggests that these benefits are mediated through the modulation of several key intracellular signaling pathways. Western blot analysis is a crucial technique for elucidating these mechanisms by quantifying changes in the expression and phosphorylation of key proteins within these pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence a range of signaling cascades involved in cellular metabolism, inflammation, oxidative stress, and cell survival. The most prominently reported pathways include:
-
AMPK (AMP-activated protein kinase) Pathway: this compound activates AMPK, a central regulator of cellular energy homeostasis.[1][2][3] This activation is thought to contribute to improved mitochondrial function and reduced cellular stress.[4][5]
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism. This compound has been shown to modulate this pathway, often leading to pro-survival effects in various cell types.[6][7]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: STAT3 is a transcription factor involved in inflammation, cell proliferation, and survival. This compound has been reported to modulate STAT3 activity, contributing to its anti-inflammatory and cardioprotective effects.[8][9]
-
Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) Pathway: This pathway is a major regulator of the cellular antioxidant response. This compound can activate the Nrf2/HO-1 pathway, thereby reducing oxidative stress.[10][11][12]
-
TGF-β/SMAD (Transforming growth factor-beta/SMAD) Pathway: The TGF-β/SMAD pathway is centrally involved in fibrosis. This compound has been shown to inhibit this pathway, which may contribute to its organ-protective effects.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from Western blot analyses reported in various studies investigating the effects of this compound on key signaling proteins.
Table 1: Effect of this compound on AMPK and Downstream Targets
| Protein | Model System | Treatment Conditions | Fold Change vs. Control | Reference |
| p-AMPKα (Thr172) | KKAy mice pWAT and eWAT | This compound for 8 weeks | Increased | [3] |
| p-AMPK | Diabetic mice | This compound | Increased | [4] |
| p-AMPK/AMPK | Spontaneously hypertensive rats | This compound | Increased | [5] |
| p-mTOR/mTOR | H9c2 cardiomyocytes | Sunitinib + this compound | Decreased (restored) | [13] |
Table 2: Effect of this compound on PI3K/Akt Pathway
| Protein | Model System | Treatment Conditions | Fold Change vs. Control | Reference |
| p-PI3K/PI3K | High glucose-induced macrophages | This compound | Increased | [6] |
| p-Akt (Ser473) | Mice with ischemia/reperfusion | This compound | No significant change | [8] |
| p-Akt | PDGF-BB-induced VSMCs | This compound | Decreased | [14] |
| p-Akt | Diabetic rats | Oral this compound | Upregulated | [15][16] |
Table 3: Effect of this compound on STAT3 Pathway
| Protein | Model System | Treatment Conditions | Fold Change vs. Control | Reference |
| p-STAT3 (Tyr705) | Mice with ischemia/reperfusion | This compound | Increased | [8] |
| p-STAT3 | PDGF-BB-induced VSMCs | This compound | Decreased | [14] |
| p-STAT3 | EAM mouse model | This compound | Inhibited | [9] |
| p-STAT3 | Diabetic rats | Oral this compound | Upregulated | [15][16] |
Table 4: Effect of this compound on Nrf2/HO-1 and TGF-β/SMAD Pathways
| Protein | Model System | Treatment Conditions | Fold Change vs. Control | Reference |
| N-Nrf2 | HG-stimulated HPMCs | This compound | Increased | [10] |
| HO-1 | HG-stimulated HPMCs | This compound | Increased | [10] |
| TGF-β1 | Diabetic mice heart | This compound | Suppressed | [12] |
| p-Smad2/3 | Diabetic mice heart | This compound | Suppressed | [12] |
Visualizing the Pathways and Workflow
To better understand the interplay of these signaling molecules and the experimental process, the following diagrams are provided.
Caption: Key signaling pathways modulated by this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Hepatic Gluconeogenesis and Increases Glycogen Synthesis by AMPK/CREB/GSK3β Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound rescues diabetic myocardial microvascular injury via AMPK-mediated inhibition of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Plays Vasoprotective Role in Spontaneously Hypertensive Rats via Activation of the SIRT1/AMPK Pathway [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates inflammation levels in autoimmune myocarditis through the STAT3 pathway and macrophage phenotype transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antioxidative effects of this compound on high glucose‑induced epithelial-mesenchymal transition in peritoneal mesothelial cells via the Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SGLT2 inhibition with this compound attenuates myocardial oxidative stress and fibrosis in diabetic mice heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium–Glucose CoTransporter-2 Inhibitor this compound Ameliorates Sunitinib-Induced Cardiac Dysfunction via Regulation of AMPK–mTOR Signaling Pathway–Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Frontiers | this compound targeting STAT3/Akt/Nrf2 axis promoting diabetic wound healing in rat model [frontiersin.org]
- 16. scilit.com [scilit.com]
Application Notes and Protocols: High-Content Imaging Analysis of Mitochondrial Morphology with Empagliflozin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. Alterations in mitochondrial morphology are closely linked to cellular function and are a hallmark of various diseases, including diabetic complications. Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated cardioprotective and renoprotective effects that may be linked to its influence on mitochondrial health.[1][2][3] High-content imaging (HCI) offers a powerful platform for the quantitative analysis of mitochondrial morphology in response to therapeutic agents like this compound. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on mitochondrial dynamics.
Key Findings on this compound's Effect on Mitochondrial Morphology
This compound has been shown to mitigate mitochondrial fragmentation induced by high-glucose conditions in various cell types, including cardiomyocytes and renal proximal tubular cells.[2][4][5][6] Studies suggest that this compound promotes a more fused and elongated mitochondrial network, which is associated with improved mitochondrial function and reduced oxidative stress.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on mitochondrial morphology and related protein expression from published studies.
Table 1: Effect of this compound on Mitochondrial Morphology Parameters
| Cell/Tissue Type | Condition | Parameter | Observation | Reference |
| Atrial Tissue (Diabetic Rats) | Diabetes Mellitus | Subsarcolemmal Mitochondrial Area | Decreased | [1] |
| Atrial Tissue (Diabetic Rats) | Diabetes Mellitus + this compound | Subsarcolemmal Mitochondrial Area | Ameliorated Reduction | [1] |
| Atrial Tissue (Diabetic Rats) | Diabetes Mellitus | Intermyofibrillar Mitochondrial Area | Decreased | [1] |
| Atrial Tissue (Diabetic Rats) | Diabetes Mellitus + this compound | Intermyofibrillar Mitochondrial Area | Ameliorated Reduction | [1] |
| HK-2 Cells | High Glucose | Mitochondrial Fission Rate | Increased | [5] |
| HK-2 Cells | High Glucose + this compound (100 nM & 500 nM) | Mitochondrial Fission Rate | Rescued | [5] |
| H9C2 Cells | High Glucose | Mitochondrial Fragmentation | Increased | [4][6] |
| H9C2 Cells | High Glucose + this compound | Mitochondrial Fragmentation | Reduced | [4][6] |
Table 2: Effect of this compound on Mitochondrial Fission/Fusion Protein Expression
| Cell/Tissue Type | Condition | Protein | Change in Expression | Reference |
| Atrial Tissue (Diabetic Rats) | Diabetes Mellitus | Drp1 | Upregulated | [1] |
| Atrial Tissue (Diabetic Rats) | Diabetes Mellitus + this compound | Drp1 | Counteracted Upregulation | [1] |
| Atrial Tissue (Diabetic Rats) | Diabetes Mellitus | Mfn1, Mfn2, OPA1 | Depleted | [1] |
| Atrial Tissue (Diabetic Rats) | Diabetes Mellitus + this compound | Mfn1, Mfn2, OPA1 | Counteracted Depletion | [1] |
| HK-2 Cells | High Glucose | MFN1, MFN2 | Downregulated | [2][3] |
| HK-2 Cells | High Glucose + this compound | MFN1, MFN2 | Enhanced Expression | [2][3] |
| HK-2 Cells | High Glucose | DRP1, FIS1 | Upregulated (not significant) | [3] |
| HK-2 Cells | High Glucose + this compound | DRP1, FIS1 | Downregulated | [2][3] |
| Palmitate-treated H9C2 Cells | Palmitate | MFN1, OPA1 | - | [4] |
| Palmitate-treated H9C2 Cells | Palmitate + this compound | MFN1, OPA1 | Increased | [4] |
| Palmitate-treated H9C2 Cells | Palmitate | DRP1 | - | [4] |
| Palmitate-treated H9C2 Cells | Palmitate + this compound | DRP1 | Inhibited | [4] |
Signaling Pathways
This compound is thought to influence mitochondrial morphology through several signaling pathways, most notably by activating AMP-activated protein kinase (AMPK).
Caption: this compound signaling pathway impacting mitochondrial dynamics.
Experimental Protocols
This section provides a detailed protocol for the high-content imaging and analysis of mitochondrial morphology in cultured cells treated with this compound.
Experimental Workflow
Caption: High-content imaging experimental workflow.
Materials
-
Cell Lines: H9c2 (rat cardiomyoblasts) or HK-2 (human renal proximal tubular epithelial cells)
-
Culture Media: DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin
-
Reagents:
-
This compound (stock solution in DMSO)
-
D-Glucose
-
MitoTracker™ Red CMXRos or MitoTracker™ Deep Red FM (for live-cell imaging)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixation (optional)
-
-
Equipment:
-
96-well imaging plates (black-walled, clear-bottom)
-
High-content imaging system (e.g., PerkinElmer Operetta CLS™, Molecular Devices ImageXpress®)
-
Image analysis software (e.g., Harmony®, MetaXpress®, CellProfiler™)
-
Cell Culture and Treatment
-
Cell Seeding: Seed H9c2 or HK-2 cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Culture cells in standard growth medium (e.g., DMEM with 5.5 mM glucose) for 24 hours.
-
Treatment Conditions:
-
Control: Continue culturing in standard growth medium.
-
High Glucose (HG): Replace the medium with high-glucose medium (e.g., 30 mM D-glucose).
-
HG + this compound: Replace the medium with high-glucose medium containing the desired concentration of this compound (e.g., 100 nM, 500 nM).
-
Include a vehicle control (DMSO) for the this compound treatment group.
-
-
Incubation: Incubate the cells under treatment conditions for 24-48 hours.
Staining Protocol (Live-Cell Imaging)
-
Prepare Staining Solution: Prepare a fresh staining solution containing MitoTracker™ (e.g., 100-200 nM) and Hoechst 33342 (e.g., 1 µg/mL) in pre-warmed, serum-free medium.
-
Cell Staining: Remove the treatment medium from the wells and add the staining solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed imaging medium (e.g., phenol red-free DMEM) to remove excess dye and reduce background fluorescence.
-
Imaging: Proceed immediately to image acquisition.
High-Content Image Acquisition
-
Microscope Setup: Use a high-content imaging system equipped with appropriate lasers/filters for Hoechst 33342 (e.g., 405 nm excitation) and the chosen MitoTracker™ dye (e.g., 561 nm or 640 nm excitation).
-
Objective: Use a 40x or 60x objective to achieve sufficient resolution for mitochondrial morphology analysis.
-
Image Acquisition:
-
Acquire images from multiple fields of view per well to ensure robust data.
-
Capture images in at least two channels: one for the nuclei (Hoechst) and one for the mitochondria (MitoTracker™).
-
Acquire a z-stack of images for each field of view to capture the entire mitochondrial network within the cell.
-
Image Analysis
-
Image Segmentation:
-
Nuclei: Use the Hoechst channel to identify and segment individual nuclei. This serves as the primary object for defining individual cells.
-
Cell Body: Define the cell boundaries based on the mitochondrial stain or a whole-cell stain if used.
-
Mitochondria: Segment the mitochondrial network within each cell using the MitoTracker™ channel. An intensity-based thresholding algorithm is commonly used.
-
-
Feature Extraction: Quantify various morphological parameters of the segmented mitochondria. Key parameters include:
-
Mitochondrial Area/Volume: Total area or volume of mitochondria per cell.
-
Mitochondrial Count: Number of individual mitochondrial fragments per cell.
-
Form Factor: A measure of particle circularity and branching. A value of 1 indicates a perfect circle (fragmented), while higher values indicate a more elongated and branched network. (Formula: (Perimeter^2) / (4 * π * Area))
-
Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria.
-
Network Length: Total length of the mitochondrial network.
-
-
Data Analysis:
-
Calculate the average values for each morphological parameter across all cells for each treatment condition.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes between treatment groups.
-
Conclusion
High-content imaging provides a robust and quantitative method to evaluate the effects of this compound on mitochondrial morphology. The protocols outlined here, in conjunction with the provided data and pathway diagrams, offer a comprehensive guide for researchers investigating the mitochondrial mechanisms of SGLT2 inhibitors. By quantifying changes in mitochondrial fission, fusion, and overall network structure, these methods can provide valuable insights into the therapeutic potential of this compound in diseases associated with mitochondrial dysfunction.
References
- 1. This compound suppresses mitochondrial reactive oxygen species generation and mitigates the inducibility of atrial fibrillation in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Empagliflozin Technical Support Center: Solubility and Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of empagliflozin in various cell culture media. The information is presented in a question-and-answer format to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide.[1] A stock solution can be prepared by dissolving the crystalline solid in one of these solvents. For cell culture experiments, it is recommended to use DMSO to prepare a concentrated stock solution.
Q2: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?
A2: This is a common issue as this compound is sparingly soluble in aqueous buffers.[1] Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Higher concentrations can be toxic to cells. It is advisable to run a vehicle control (medium with the same percentage of DMSO) to assess any potential effects of the solvent on your cells.
-
Pre-warming: To avoid precipitation due to temperature shock, pre-heat both your this compound stock solution and the cell culture medium to 37°C before mixing.
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform a serial dilution. You can first dilute the stock solution in DMSO to an intermediate concentration before adding it to the cell culture medium.
-
Sonication: If precipitation still occurs, gentle sonication in a water bath for a few minutes can help to redissolve the compound.
Q3: How stable is this compound in aqueous solutions and at different temperatures?
A3: this compound's stability is influenced by pH, temperature, and exposure to light.
-
Aqueous solutions of this compound are not recommended to be stored for more than one day.[1]
-
Forced degradation studies show that this compound is more susceptible to degradation in acidic and alkaline conditions.[2]
-
At 40°C, degradation is slower, with about a 10% decrease in content after 48 hours and around 22.5% degradation after 30 days.[2]
-
The solid crystalline form is stable for at least 4 years when stored at -20°C.[1]
Q4: What is the recommended procedure for preparing this compound working solutions in cell culture media?
A4: To achieve maximum solubility in aqueous buffers like cell culture media, it is recommended to first dissolve this compound in ethanol or DMSO to make a stock solution.[1] This stock solution should then be diluted with the cell culture medium of choice to the final desired concentration. For instance, a 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate formation in media | Low aqueous solubility of this compound. | Follow the troubleshooting steps in FAQ Q2. Ensure the final concentration of the organic solvent is minimal and non-toxic to the cells. |
| Inconsistent experimental results | Degradation of this compound in the culture medium. | Prepare fresh working solutions for each experiment. Refer to the stability data and consider the duration of your experiment. Perform a stability test under your specific experimental conditions. |
| Cell toxicity observed | High concentration of the organic solvent (e.g., DMSO). | Keep the final DMSO concentration below 0.1%. Always include a vehicle control in your experimental design. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ~30 mg/mL[1], 90 mg/mL[3], 242.5 mg/mL | [1][3] |
| Dimethyl formamide | ~30 mg/mL | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | 0.28 mg/mL |
Note: Solubility in DMSO can vary, and sonication may be required to achieve higher concentrations.
Table 2: Stability of this compound under Stress Conditions
| Condition | Duration | Degradation (%) | Reference |
| Alkaline (2M NaOH) | 2 hours | ~19.56% | |
| Alkaline (1M NaOH) | 192 hours (8 days) | >50% | [2] |
| Acidic (1M HCl) | 5 hours | ~15.69% | |
| Acidic (1M HCl) | 192 hours (8 days) | >50% | [2] |
| Oxidative (3% H₂O₂) | - | Complete degradation | |
| Thermal (40°C) | 48 hours | ~9.99% | |
| Thermal (40°C) | 30 days | ~22.48% | [2] |
| Photolytic (UVA) | 48 hours | ~11.64% | |
| Photolytic (UVA) | 192 hours (8 days) | ~29.9% | [2] |
| Photolytic (UVC) | 5 hours | ~23.94% |
Note: The stability of this compound in complex cell culture media containing various components like amino acids, vitamins, and serum may differ from these values and should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Media (Shake-Flask Method)
This protocol is adapted from the standard shake-flask method for determining equilibrium solubility.
Materials:
-
This compound crystalline solid
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without FBS
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Orbital shaker with temperature control (set to 37°C)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a conical tube containing a known volume of the cell culture medium. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly cap the tubes and place them on an orbital shaker in an incubator at 37°C.
-
Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to reach equilibrium.
-
After incubation, allow the tubes to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to evaluate the stability of this compound in your specific cell culture conditions over time.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Cell culture medium of interest (with or without FBS)
-
Sterile culture plates or tubes
-
CO₂ incubator (37°C, 5% CO₂)
-
HPLC system for quantification
Procedure:
-
Prepare a working solution of this compound in the desired cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot the solution into sterile tubes or wells of a culture plate.
-
Incubate the samples in a CO₂ incubator at 37°C.
-
At various time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis.
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
The stability is determined by comparing the concentration of this compound at each time point to the initial concentration at time 0. A stability-indicating HPLC method that can separate the parent drug from its degradation products is ideal.
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: Workflow for assessing this compound stability.
Caption: this compound's mechanism of action on SGLT2.
References
Technical Support Center: Optimizing Empagliflozin Dosage for In Vivo Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing empagliflozin dosage for in vivo rodent studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice and rats?
A1: A common starting dose for this compound in both mice and rats is 10 mg/kg/day.[1][2][3][4][5] However, effective doses in the literature range from 1 mg/kg to 30 mg/kg per day, depending on the rodent model and the specific disease being studied.[1][2][6] For instance, in some type 2 diabetes models, doses of 10 and 30 mg/kg/day have been shown to be effective in restoring glycemic control.[2]
Q2: What is the most common route of administration for this compound in rodent studies?
A2: Oral gavage is a frequently used method as it ensures precise dosage administration.[1][3][5] However, this compound can also be administered in drinking water or formulated in the chow for longer-term studies to minimize stress from repeated handling.[2][7][8]
Q3: What is the oral bioavailability of this compound in mice and rats?
A3: The oral bioavailability of this compound is high in mice (90–97%) and moderate in rats (31%).[9][10] This difference is important to consider when designing studies and comparing results between these species.
Q4: What are the known signaling pathways affected by this compound?
A4: The primary mechanism of this compound is the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the renal proximal tubules, leading to increased urinary glucose excretion.[11] Downstream of this, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating metabolism and reducing inflammation.[11][12] Other pathways influenced include the NLRP3 inflammasome and NF-κB signaling.[12][13]
Q5: Are there any known side effects of this compound in rodents?
A5: A primary physiological effect of this compound is an increase in urinary glucose excretion and urine volume.[6] Researchers should monitor for potential dehydration and ensure animals have ad libitum access to water. While generally well-tolerated, the specific animal model and dosage can influence outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in blood glucose levels between animals in the same treatment group. | Inconsistent drug intake (if administered in food or water). | Consider switching to oral gavage for more precise dosing. If using medicated chow or water, measure daily consumption to ensure consistent intake. |
| Differences in the severity of the induced disease model (e.g., streptozotocin-induced diabetes). | Ensure a standardized and consistent disease induction protocol. Stratify animals into treatment groups based on baseline blood glucose levels. | |
| Unexpected mortality in the treatment group. | Dehydration due to excessive urination. | Ensure constant and easy access to drinking water. Monitor for signs of dehydration (e.g., scruffy fur, lethargy). Consider providing a hydrogel or other water supplement. |
| Hypoglycemia, although rare with SGLT2 inhibitors alone.[10] | Monitor blood glucose levels, especially during the initial phase of treatment. If hypoglycemia is observed, re-evaluate the dosage. | |
| No significant effect on blood glucose levels. | Insufficient dosage. | The effective dose can vary based on the rodent strain and disease model. Consider a dose-response study to determine the optimal dosage for your specific model. The ED50 for glucose lowering in Zucker rats has been estimated at 0.6 mg/kg.[6] |
| Issues with drug formulation and stability. | Ensure this compound is properly dissolved or suspended in the vehicle. Prepare fresh solutions regularly as recommended for the specific formulation. A common vehicle is hydroxyethyl cellulose (HEC).[1] | |
| Difficulty with oral gavage administration. | Animal stress leading to inaccurate dosing or injury. | Ensure personnel are properly trained in animal handling and gavage techniques. Consider alternative administration methods like medicated chow or drinking water for long-term studies. |
Quantitative Data Summary
Table 1: this compound Dosage in Mouse Models
| Mouse Model | Disease | Dosage | Administration Route | Duration | Reference |
| C57BL/6 | Diet-Induced Obesity | 30 mg/kg/day | In chow | 10 weeks | [8] |
| db/db | Type 2 Diabetes | 1 mg/kg | Oral gavage | Single dose | [6] |
| STZ-induced | Type 1 Diabetes | 3 or 10 mg/kg/day | Oral gavage | 8 days | [1] |
| C57BL/6 | Heart Failure (TAC) | 10 mg/kg/day | Oral gavage | 2 weeks | [14] |
| db/db | Diabetic Vascular Calcification | 10 mg/kg/day | Intragastric | 12 weeks | [15] |
| Diabetic HLI | Hindlimb Ischemia | 10 mg/kg | Intramuscular injection | Every 3 days for 21 days | [16] |
Table 2: this compound Dosage in Rat Models
| Rat Model | Disease | Dosage | Administration Route | Duration | Reference |
| Zucker Diabetic Fatty (ZDF) | Type 2 Diabetes | 10 and 30 mg/kg/day | In drinking water | 6 weeks | [2] |
| Sprague Dawley (STZ-induced) | Type 1 Diabetes | 10 mg/kg/day | Oral gavage | 8 weeks | [3][4] |
| Sprague Dawley (STZ-induced) | Diabetes | 30 mg/kg/day | Not specified | 8 weeks | [17] |
| Hypertensive Diabetic | Heart Failure | Not specified | Not specified | Not specified | [18] |
Experimental Protocols
Protocol 1: Administration of this compound via Oral Gavage in a Mouse Model of Type 1 Diabetes
-
Animal Model: Induce type 1 diabetes in mice using streptozotocin (STZ). Confirm diabetes with blood glucose levels greater than 16 mM.[1]
-
This compound Preparation: Dissolve this compound in a vehicle such as hydroxyethyl cellulose (HEC).[1] Prepare fresh solutions as required to ensure stability.
-
Dosage and Administration: Administer this compound at a dose of 3 or 10 mg/kg by oral gavage once daily.[1] The volume should be adjusted based on the individual animal's body weight.
-
Control Group: Administer the same volume of the vehicle (HEC) alone to the control group.[1]
-
Monitoring: Monitor blood glucose levels, body weight, and water intake regularly throughout the study.
-
Duration: Continue treatment for the planned duration of the experiment, for example, 8 days for acute studies.[1]
Protocol 2: Administration of this compound in Drinking Water to Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Use male Zucker diabetic fatty (ZDF) rats as a model of type 2 diabetes.[2]
-
This compound Preparation: Calculate the required concentration of this compound to be dissolved in the drinking water to achieve the target doses of 10 and 30 mg/kg/day. This calculation should be based on the average daily water consumption of the rats.
-
Administration: Provide the medicated drinking water to the treatment groups. The control group should receive regular drinking water.
-
Monitoring: Measure water consumption daily to monitor drug intake. Monitor blood glucose levels, HbA1c, and body weight at regular intervals.
-
Duration: The treatment can be continued for an extended period, for example, 6 weeks.[2]
Visualizations
Caption: this compound's mechanism of action and downstream signaling pathways.
Caption: General experimental workflow for in vivo rodent studies with this compound.
References
- 1. The Effects of this compound, an SGLT2 Inhibitor, on Pancreatic β-Cell Mass and Glucose Homeostasis in Type 1 Diabetes | PLOS One [journals.plos.org]
- 2. The SGLT2 inhibitor this compound improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. This compound Limits Myocardial Infarction in Vivo and Cell Death in Vitro: Role of STAT3, Mitochondria, and Redox Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor this compound in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of this compound on Microvascular Complications in Murine Models of Type 1 and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects mice against diet-induced obesity, insulin resistance and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Pharmacokinetics, Distribution and Excretion of this compound, a Sodium-Glucose Co-Transporter (SGLT 2) Inhibitor, in Mice, Rats, and Dogs | by Annex Publishers | Medium [medium.com]
- 10. annexpublishers.com [annexpublishers.com]
- 11. This compound Inhibits Hepatic Gluconeogenesis and Increases Glycogen Synthesis by AMPK/CREB/GSK3β Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jacc.org [jacc.org]
- 15. This compound ameliorates vascular calcification in diabetic mice through inhibiting Bhlhe40-dependent NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | this compound suppresses mitochondrial reactive oxygen species generation and mitigates the inducibility of atrial fibrillation in diabetic rats [frontiersin.org]
- 18. Effects of this compound and target-organ damage in a novel rodent model of heart failure induced by combined hypertension and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Clinical Research Confounding Factors - FAQs
References
- 1. drugs.com [drugs.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Jardiance (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary [frontiersin.org]
- 8. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. A Systematic Review Exploring the Cardiovascular and Renal Effects of this compound in Patients With Heart Failure With Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights into the Use of this compound—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Frontiers | this compound Limits Myocardial Infarction in Vivo and Cell Death in Vitro: Role of STAT3, Mitochondria, and Redox Aspects [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview | MDPI [mdpi.com]
- 18. This compound rescues diabetic myocardial microvascular injury via AMPK-mediated inhibition of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Empagliflozin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with empagliflozin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Cell-Based Assays
Question 1: My cell viability assay (e.g., MTT, crystal violet) shows a decrease in viability after this compound treatment, which was unexpected. What could be the cause?
Answer: While this compound is generally not considered cytotoxic at typical experimental concentrations, some studies have observed context-dependent effects on cell viability. Here are several factors to consider and troubleshoot:
-
High Glucose Conditions: In some cell types, such as the H9C2 cardiomyocyte cell line, high glucose (HG) conditions (e.g., 25-45 mM) can themselves reduce cell viability.[1] this compound has been shown to ameliorate this HG-induced decrease in viability.[1][2] If you are not working under high glucose conditions, this compound's effects might differ.
-
Cell Type Specificity: The effect of this compound can be cell-type specific. For instance, in human proximal tubular cells (HK-2), this compound did not negatively impact cell viability at concentrations up to 2000 nM.[3] However, in certain cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis.[4] Ensure that the cell line you are using is appropriate for your experimental question and consider whether it expresses SGLT2.
-
Off-Target Effects: While the primary target of this compound is SGLT2, off-target effects could potentially influence cell viability. These effects may be related to cellular stress pathways, mitochondrial function, or ion exchange.[5][6]
-
Experimental Conditions:
-
Drug Concentration: Are you using an appropriate concentration of this compound? Concentrations used in vitro typically range from nanomolar to low micromolar.[3][7] Very high concentrations may induce non-specific effects.
-
Solvent Control: Ensure you have a proper vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Culture Medium: The composition of your cell culture medium, particularly the glucose concentration, can significantly influence the outcome.
-
Troubleshooting Steps:
-
Confirm Glucose Concentration: Verify the glucose concentration in your culture medium and consider if it is representative of physiological or pathophysiological conditions you aim to model.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed effect on viability is dose-dependent.
-
Apoptosis Assay: To determine if the decrease in viability is due to apoptosis, perform a TUNEL assay or measure caspase-3 activity.[1][8] this compound has been shown to reduce high-glucose-induced apoptosis in H9C2 cells.[1][2]
-
Literature Review: Check the literature for studies using this compound in your specific cell line to see if similar effects have been reported.
Question 2: I am observing unexpected changes in mitochondrial function (e.g., ROS production, membrane potential) in my cell-based assay with this compound. How can I interpret this?
Answer: this compound has been shown to have direct effects on mitochondrial function, independent of its SGLT2 inhibitory action. These effects are a key area of research into its cardioprotective mechanisms.
-
Mitochondrial ROS: this compound has been reported to reduce mitochondrial reactive oxygen species (ROS) generation.[9] If you observe an unexpected increase in ROS, it could be due to experimental artifacts or specific cellular responses.
-
Mitochondrial Respiration: Studies have shown that this compound can improve mitochondrial respiratory capacity and ATP production.[9][10]
-
Mitochondrial Morphology: this compound has been shown to ameliorate high glucose-induced mitochondrial fragmentation in HK-2 cells by regulating fission and fusion proteins.[3]
Troubleshooting Steps:
-
Validate your Assay: Ensure your mitochondrial function assays are properly controlled. Use positive and negative controls for ROS production and mitochondrial membrane potential.
-
Examine Mitochondrial Dynamics: Investigate the expression of proteins involved in mitochondrial fission (e.g., FIS1, DRP1) and fusion (e.g., MFN1, MFN2) via Western blot.[3]
-
Assess Cellular Redox State: Measure overall cellular oxidative stress markers to correlate with your mitochondrial findings.
-
Consider Off-Target Effects: The observed mitochondrial effects are likely linked to off-target actions of this compound that are still being elucidated.
In Vivo Animal Models
Question 3: In my animal model of type 2 diabetes, this compound treatment did not improve a specific microvascular complication as expected. Why might this be?
Answer: The effects of this compound can vary depending on the specific diabetic complication and the animal model used. A study comparing type 1 and type 2 diabetes mouse models found that this compound improved diabetic neuropathy in the type 1 model but had no beneficial effect on microvascular complications in the db/db type 2 model.[11]
-
Model-Specific Pathophysiology: The underlying mechanisms driving microvascular complications can differ between type 1 and type 2 diabetes models. The db/db mouse model, for instance, has a complex metabolic phenotype that may not be fully responsive to SGLT2 inhibition alone for certain complications.
-
Duration of Treatment: The length of this compound administration may be a critical factor. Some beneficial effects may only become apparent with long-term treatment.
-
Dosage: Ensure the dosage of this compound is appropriate for the animal model and achieves the desired level of glucosuria. Doses of 10 mg/kg and 30 mg/kg have been used in ZDF rats.[12]
-
Endpoint Measurement: The sensitivity and timing of your endpoint measurements are crucial.
Troubleshooting Steps:
-
Review the Literature: Compare your findings with published studies using the same animal model and investigating similar complications.
-
Confirm Glycemic Control: Verify that this compound is effectively lowering blood glucose and increasing urinary glucose excretion in your model.
-
Histological Analysis: Perform detailed histological examination of the target tissues to look for subtle changes that may not be apparent from functional assays alone.
-
Consider Alternative Mechanisms: The lack of effect on a specific complication, despite good glycemic control, may point to the involvement of other pathogenic pathways that are not addressed by this compound.
Question 4: I am seeing unexpected changes in gene expression in tissues from this compound-treated animals. How should I approach this?
Answer: this compound has been shown to modulate the expression of genes involved in various pathways beyond glucose metabolism, including inflammation, oxidative stress, and mitochondrial biogenesis.
-
Inflammatory Pathways: this compound can downregulate genes related to inflammation, such as those in the NF-κB and JAK/STAT pathways.[13]
-
Mitochondrial Biogenesis: In quadriceps muscle of mice, this compound increased the transcripts of PGC-1α, a master regulator of mitochondrial biogenesis.[14]
-
Cellular Stress: In human cardiomyocytes, this compound was able to partially restore the levels of multiple metabolites and proteins associated with cellular stress that were dysregulated under high glucose conditions.
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to perform pathway analysis on your gene expression data to identify enriched biological processes and signaling pathways.
-
Validation: Validate key gene expression changes using a different technique, such as qPCR or Western blotting.
-
Correlate with Phenotype: Try to correlate the observed gene expression changes with the physiological or pathological phenotype of your animal model.
-
Explore Off-Target Effects: The gene expression changes may be a result of the pleiotropic, off-target effects of this compound.
Quantitative Data Summary
Table 1: Effects of this compound on Cell Viability and Apoptosis in H9C2 Cardiomyocytes
| Condition | Cell Viability (% of Control) | Apoptosis (TUNEL positive cells, % of total) | Caspase-3 Expression (Fold Change vs. Control) |
| Normal Glucose (5 mM) | 100% | ~5% | 1.0 |
| High Glucose (35 mM) | Decreased | Increased | Increased |
| High Glucose (35 mM) + this compound | Ameliorated decrease | Reduced | Reduced |
Data synthesized from findings reported in studies on H9C2 cells.[1][2]
Table 2: Effects of this compound on Mitochondrial Function in HK-2 Proximal Tubule Cells
| Condition | Mitochondrial ROS Production | Mitochondrial Membrane Potential | ATP Generation |
| Normal Glucose (5 mM) | Baseline | Normal | Normal |
| High Glucose (30 mM) | Increased | Decreased | Decreased |
| High Glucose (30 mM) + this compound (500 nM) | Reduced | Restored | Increased |
Data summarized from findings in a study on HK-2 cells.[3]
Experimental Protocols
TUNEL Assay for Apoptosis Detection in Cell Culture
This protocol is adapted from methods used in studies investigating this compound's effect on apoptosis.[1][3]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde in PBS (Fixative)
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
TUNEL reaction mixture (e.g., from a commercial kit like Roche In Situ Cell Death Detection Kit)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with this compound and/or high glucose as required by the experimental design.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 4% paraformaldehyde and incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization solution (0.1% Triton X-100 in PBS).
-
Incubate for 2-5 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).
-
Add the TUNEL reaction mixture to the cells, ensuring the entire surface is covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Microscopy: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.
Western Blot for Protein Expression Analysis
This is a general protocol for Western blotting, which can be adapted for specific proteins of interest in this compound research, such as those involved in mitochondrial dynamics or signaling pathways.[8][15][16]
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Overview of this compound's signaling pathways.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. This compound Prevent High-Glucose Stimulation Inducing Apoptosis and Mitochondria Fragmentation in H9C2 Cells through the Calcium-Dependent Activation Extracellular Signal-Regulated Kinase 1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevent High-Glucose Stimulation Inducing Apoptosis and Mitochondria Fragmentation in H9C2 Cells through the Calcium-Dependent Activation Extracellular Signal-Regulated Kinase 1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Protects HK-2 Cells from High Glucose-Mediated Injuries via a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a potential anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms Linking this compound to Renal Protection in the LLC-PK1 Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses mitochondrial reactive oxygen species generation and mitigates the inducibility of atrial fibrillation in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Differential Effects of this compound on Microvascular Complications in Murine Models of Type 1 and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SGLT2 inhibitor this compound improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Genomic insights about the effect of sodium-glucose cotransporter 2 inhibitors: a systematic review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Cell-Target-Specific Anti-Inflammatory Effect of this compound: In Vitro Evidence in Human Cardiomyocytes [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Empagliflozin Stock Solutions: A Technical Support Guide for Long-Term Storage and Experimental Use
For researchers, scientists, and drug development professionals utilizing empagliflozin, maintaining the integrity and stability of stock solutions is paramount for reproducible and accurate experimental outcomes. This technical support center provides best practices for the long-term storage of this compound stock solutions, troubleshooting guidance for common issues, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the preparation and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Improper storage temperature. - Solvent evaporation. - Use of a solvent with low solubility for this compound. | - Store stock solutions at the recommended temperatures (-20°C or -80°C). - Ensure vials are tightly sealed to prevent solvent evaporation. - Use recommended solvents like DMSO or ethanol for preparing stock solutions.[1] |
| Cloudiness or precipitation when diluting stock solution into aqueous media | - Low solubility of this compound in aqueous buffers. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - For maximum solubility in aqueous buffers, first dissolve this compound in ethanol before diluting with the aqueous buffer.[1] - It is recommended not to store aqueous solutions for more than one day.[1] - Pre-warm the aqueous media and the stock solution to 37°C before mixing. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution. - Repeated freeze-thaw cycles. | - Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light. - Avoid exposure to strong acids, bases, and oxidizing agents, as these can cause degradation.[2] |
| Difficulty dissolving solid this compound | - Inappropriate solvent. - Insufficient mixing. | - Use organic solvents such as DMSO, ethanol, or dimethyl formamide, where this compound is soluble up to approximately 30 mg/mL.[1] - Gentle warming and sonication can aid in dissolution. |
Frequently Asked Questions (FAQs)
Preparation and Storage of Stock Solutions
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide.[1] DMSO is a common choice for preparing highly concentrated stock solutions.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. When stored in a suitable solvent like DMSO, solutions can be stable for up to one year at -20°C and up to two years at -80°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: How long is an aqueous working solution of this compound stable?
A3: this compound has limited solubility in aqueous buffers. It is strongly recommended not to store aqueous solutions for more than one day.[1] Fresh dilutions should be prepared for each experiment.
Experimental Protocols
Q4: Can you provide a standard protocol for preparing an this compound stock solution?
A4: A detailed protocol for preparing a 10 mM DMSO stock solution is provided in the "Experimental Protocols" section below.
Q5: How should I prepare a working solution for cell culture experiments from a DMSO stock?
A5: To prepare a working solution, the DMSO stock solution should be serially diluted in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 450.91 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.51 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).
Visualizations
Experimental Workflow: this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound inhibits SGLT2, increasing urinary glucose excretion.
References
Technical Support Center: Overcoming Challenges in Empagliflozin Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully administering empagliflozin to animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for administering this compound to animal models?
A1: The most common methods for this compound administration in animal studies are oral gavage, diet admixture, and administration via drinking water. For continuous delivery and to maintain stable plasma concentrations, subcutaneous osmotic pumps may also be utilized.
Q2: What is a suitable vehicle for dissolving this compound for oral gavage?
A2: this compound can be suspended in a vehicle of 0.5% sodium carboxymethyl cellulose (CMC-Na) with 5% DMSO[1]. Another option is a solution of 2% dimethyl sulfoxide (DMSO) in saline[2]. For some studies, distilled water has also been used as a vehicle[3].
Q3: How should this compound be mixed with rodent chow for diet admixture studies?
A3: this compound can be directly added to the diet formulation by a specialized provider to achieve the target dose in mg/kg of body weight[4][5]. The concentration in the feed (e.g., mg this compound/1000 g of diet) should be calculated based on the average daily food consumption of the specific animal model to ensure accurate dosing[4].
Q4: Is this compound stable in drinking water for administration?
A4: Yes, this compound can be administered via drinking water. This method has been successfully used in studies with Zucker diabetic fatty (ZDF) rats[6]. The stability of the this compound solution should be monitored, and fresh solutions should be provided regularly.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent blood glucose lowering effects. | Improper gavage technique leading to incomplete dosing. | Ensure proper training on oral gavage techniques to minimize stress and ensure the full dose is delivered to the stomach. Use appropriate gavage needle size for the animal. |
| Animal stress from handling and gavage procedure. | Acclimatize animals to handling and the gavage procedure for several days before the experiment begins. Perform gavage at the same time each day to maintain a consistent routine. | |
| Rapid metabolism of this compound. | The half-life of this compound can be relatively short in some species (e.g., ~5.6 hours in male mice)[7]. Consider twice-daily dosing or a different administration method for more stable plasma concentrations. | |
| Regurgitation or aspiration of the administered solution. | Incorrect gavage technique or excessive volume. | Verify the correct placement of the gavage needle. Administer the solution slowly. Ensure the volume administered is appropriate for the animal's size and does not exceed recommended limits. |
| Esophageal or gastric injury. | Improper gavage needle selection or rough technique. | Use a flexible-tipped or ball-tipped gavage needle to minimize the risk of tissue damage. Ensure the needle is smooth and free of any burrs. Lubricate the tip of the needle with a small amount of the vehicle if necessary. |
Diet Admixture Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Variable drug intake and inconsistent results. | Differences in individual animal food consumption. | Monitor individual food intake to ensure consistent dosing. If significant variations are observed, consider switching to a more controlled administration method like oral gavage. |
| Palatability issues with the medicated diet. | Observe animals for any signs of food aversion. If palatability is a concern, a gradual introduction to the medicated diet may help. | |
| Uneven distribution of this compound in the feed. | Ensure the diet is prepared by a reputable supplier that can guarantee homogenous mixing of the compound. | |
| Weight gain despite caloric loss from glycosuria. | Compensatory metabolic adaptations. | Studies have shown that animals on this compound-medicated diets may not lose weight as expected due to compensatory mechanisms[8][9][10]. Measure food and water intake, and consider monitoring energy expenditure if this is a critical parameter for your study. |
Osmotic Pump Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Surgical complications (e.g., infection, pump extrusion). | Improper surgical technique or post-operative care. | Follow aseptic surgical procedures for pump implantation[8]. Ensure proper wound closure and provide appropriate post-operative analgesia and monitoring[2][8]. |
| Pump failure or incorrect flow rate. | Use pumps from a reputable manufacturer and ensure they are stored and handled according to the instructions. Verify the pump's flow rate and duration before implantation. | |
| Localized inflammation or irritation at the implantation site. | Biocompatibility of the pump or formulation. | Observe the implantation site for signs of excessive inflammation. If issues persist, consult the pump manufacturer for advice on biocompatibility. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models (Oral Administration)
| Animal Model | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | t1/2 (h) | Reference |
| Mouse (CD-1) | 250 | 90-97 | 0.33-0.67 | 4.31-5.59 | [11] |
| Rat (Wistar) | 5 | 31 | 1 | 6.32 | [11][12][13] |
| Dog (Beagle) | 5 | 89 | 1 | 6.25 | [12][13] |
Table 2: Effect of this compound on Blood Glucose in Diabetic Animal Models
| Animal Model | Administration Route | Dose | Duration | Effect on Blood Glucose | Reference |
| Zucker Diabetic Fatty (ZDF) Rat | Oral Gavage | 3 mg/kg | Single dose | Maximum reduction of -11.4 mM | [14] |
| db/db Mouse | Diet Admixture | 10 mg/kg/day | 7 days | Significantly reduced non-fasting blood glucose from day 1 | [15] |
| db/db Mouse | Oral Gavage | 10 mg/kg/day | 10 weeks | Sustained decrease in non-fasting blood glucose | [16] |
| STZ-induced Diabetic Rat | Oral Gavage | 10 mg/kg/day | 24 weeks | Significantly reduced plasma glucose | [6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% carboxymethylcellulose (CMC) solution in sterile water.
-
Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 200g rat with a gavage volume of 0.2 mL).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the rat.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound suspension.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes to ensure there is no regurgitation or signs of distress.
-
Protocol 2: Diet Admixture of this compound for Mice
-
Dose Calculation:
-
Determine the target daily dose of this compound in mg/kg body weight (e.g., 30 mg/kg/day)[4][5].
-
Measure the average daily food consumption of the mouse strain being used (e.g., 4 g/day for a 25 g mouse).
-
Calculate the required concentration of this compound in the diet:
-
Daily dose (mg) = 30 mg/kg * 0.025 kg = 0.75 mg
-
Concentration (mg/g of food) = 0.75 mg / 4 g = 0.1875 mg/g
-
Concentration (mg/kg of food) = 0.1875 mg/g * 1000 g/kg = 187.5 mg/kg of chow.
-
-
-
Diet Preparation:
-
Provide the calculated concentration to a commercial rodent diet manufacturer for the preparation of the medicated chow.
-
Ensure the manufacturer can guarantee a homogenous mixture of the compound within the diet pellets.
-
-
Administration and Monitoring:
-
Provide the medicated diet ad libitum.
-
Monitor food and water intake, as well as body weight, regularly to assess for any changes.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits SGLT2 in the kidney, reducing glucose reabsorption and increasing urinary glucose excretion, which in turn lowers blood glucose levels.
Caption: this compound can activate AMPK, potentially through inhibition of mitochondrial complex I, leading to beneficial downstream metabolic and anti-inflammatory effects.[9][17]
Caption: this compound can lead to an increase in ketone bodies, which in turn can inhibit the NLRP3 inflammasome, resulting in reduced secretion of pro-inflammatory cytokines like IL-1β.[18][19][20][21][22]
Experimental Workflow
Caption: A typical experimental workflow for evaluating the effects of this compound in an animal model, from acclimatization to data analysis.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. biomedgrid.com [biomedgrid.com]
- 3. preprints.org [preprints.org]
- 4. This compound protects mice against diet-induced obesity, insulin resistance and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of this compound on Microvascular Complications in Murine Models of Type 1 and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a Selective Sodium-Glucose Cotransporter 2 Inhibitor, on Kidney and Peripheral Nerves in Streptozotocin-Induced Diabetic Rats [e-dmj.org]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. Exposure−response modelling for this compound, a sodium glucose cotransporter 2 (SGLT2) inhibitor, in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetics, Biotransformation, Distribution and Excretion of this compound, a Sodium-Glucose Co-Transporter (SGLT 2) Inhibitor, in Mice, Rats, and Dogs | Journal of Pharmaceutics & Drug Development | Open Access Journals | Annex Publishers [annexpublishers.co]
- 13. Pharmacokinetics, Pharmacokinetics, Distribution and Excretion of this compound, a Sodium-Glucose Co-Transporter (SGLT 2) Inhibitor, in Mice, Rats, and Dogs | by Annex Publishers | Medium [medium.com]
- 14. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor this compound in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycemic control with this compound, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Once daily administration of the SGLT2 inhibitor, this compound, attenuates markers of renal fibrosis without improving albuminuria in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound mitigates type 2 diabetes-associated peripheral neuropathy: a glucose-independent effect through AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Effects and mechanisms of SGLT2 inhibitors on the NLRP3 inflammasome, with a focus on atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SGLT2 inhibitor counteracts NLRP3 inflammasome via tubular metabolite itaconate in fibrosis kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SGLT-2 Inhibitors and the Inflammasome: What’s Next in the 21st Century? [mdpi.com]
- 22. Effects and mechanisms of SGLT2 inhibitors on the NLRP3 inflammasome, with a focus on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Empagliflozin Technical Support Center: Mitigating Batch-to-Batch Variability in Research
Welcome to the technical support center for the research use of empagliflozin. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate potential batch-to-batch variability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3][4][5] In preclinical research, its primary mechanism of action is the inhibition of SGLT2 in the renal proximal tubules, which blocks glucose reabsorption and leads to increased urinary glucose excretion.[1][2][3][4] This insulin-independent mechanism makes it a valuable tool for studying glucose homeostasis and the pathophysiology of diseases like type 2 diabetes, heart failure, and kidney disease.[1][2][6]
Beyond its primary target, this compound has been shown to have several "off-target" or pleiotropic effects that are of significant interest in research. These include modulation of pathways related to oxidative stress, inflammation, and cellular metabolism.[1][6]
Signaling Pathway of this compound's Primary Action
Caption: this compound's primary mechanism of action: SGLT2 inhibition.
Q2: What are the common causes of batch-to-batch variability in research-grade this compound?
Batch-to-batch variability of chemical compounds like this compound can arise from several factors during synthesis and purification.[7][8] These can include:
-
Impurities: The presence of residual starting materials, by-products, or intermediates from the synthesis process. Even small amounts of these impurities can have biological activity and interfere with experiments.[3][7]
-
Degradation Products: this compound can degrade over time if not stored correctly, leading to the formation of new chemical entities with potentially different activities.[7][9]
-
Polymorphism: The existence of different crystalline forms of the compound, which can affect its solubility and bioavailability.
-
Solvent Content: Residual solvents from the purification process can be present and may have an impact on cellular assays.
-
Water Content: The hydration state of the compound can affect its molecular weight and, consequently, the accuracy of concentration calculations.
Q3: How should I properly store and handle this compound in the laboratory to minimize degradation?
Proper storage and handling are critical for maintaining the integrity of your this compound stock.
| Parameter | Recommendation | Rationale |
| Storage as a Solid | Store at -20°C in a tightly sealed container, protected from light and moisture. | Prevents degradation from heat, light, and hydrolysis. |
| Stock Solution Solvent | Use high-purity DMSO for initial stock solutions. | This compound is highly soluble in DMSO. |
| Stock Solution Storage | Aliquot stock solutions into single-use volumes and store at -80°C. | Avoids repeated freeze-thaw cycles which can lead to degradation and precipitation. |
| Working Solution | Prepare fresh working solutions from the stock solution for each experiment. When diluting a DMSO stock into an aqueous buffer or cell culture medium, do so in a stepwise manner to prevent precipitation. | Ensures consistent concentration and minimizes the risk of compound degradation in aqueous environments. |
Q4: How do I interpret the Certificate of Analysis (CoA) for a new batch of this compound?
The Certificate of Analysis (CoA) is a crucial document that provides information about the quality and purity of a specific batch of a chemical.[1][2][6] Here are the key sections to review:
| CoA Section | What to Look For | Importance for Your Research |
| Purity (by HPLC/LC-MS) | A high percentage, ideally >98% or higher. | Ensures that the observed biological effects are due to this compound and not impurities. |
| Identity (by ¹H-NMR, MS) | Confirmation that the spectral data matches the known structure of this compound. | Verifies that you have the correct compound. |
| Residual Solvents | The amount of any remaining solvents from synthesis. | High levels of certain solvents can be toxic to cells in culture. |
| Water Content | The percentage of water in the solid material. | Important for accurate weighing and preparation of stock solutions of a known concentration. |
| Appearance | Should be a white to off-white solid. | Any deviation may indicate the presence of impurities or degradation. |
Troubleshooting Guides
Problem 1: Inconsistent results between different batches of this compound.
You have recently started using a new batch of this compound and are observing a different magnitude of effect (e.g., changes in cell viability, gene expression, or protein phosphorylation) compared to the previous batch.
Workflow for Troubleshooting Batch Variability
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Different Purity Levels | Carefully compare the purity values on the CoAs of the old and new batches. If the new batch has a lower purity, this could explain a reduced effect. |
| Presence of Active Impurities | An impurity in the new batch may have its own biological activity, either synergistic or antagonistic to this compound. |
| Degradation of the Old Batch | If the old batch has been in use for a long time or was not stored properly, it may have degraded, leading to a loss of potency. |
| Inaccurate Concentration of Stock Solutions | Re-calculate the amount of compound needed for your stock solution, taking into account the water content and purity from the CoA. |
Experimental Protocol: Bridging Study for a New Batch of this compound
A bridging study is a small-scale experiment to directly compare the activity of a new batch of a compound to a previously validated batch.
-
Objective: To determine the relative potency of the new batch of this compound compared to the old batch.
-
Materials:
-
Old batch of this compound (with known, consistent performance)
-
New batch of this compound
-
Appropriate cell line or in vitro assay system (e.g., SGLT2-overexpressing cells for a transport assay, or a cell line where this compound has a known downstream effect).
-
-
Method: a. Prepare fresh stock solutions of both the old and new batches of this compound at the same concentration (e.g., 10 mM in DMSO), carefully accounting for purity and water content from their respective CoAs. b. Perform a dose-response experiment in parallel for both batches. Use a wide range of concentrations that will span the full dose-response curve (e.g., from 1 nM to 100 µM). c. Include appropriate vehicle controls (e.g., DMSO at the same final concentration as in the drug-treated samples). d. Measure the desired endpoint (e.g., inhibition of glucose uptake, change in a signaling marker, or cell viability). e. Fit the data to a four-parameter logistic curve to determine the IC50 (or EC50) for each batch.
-
Interpretation:
-
If the IC50 values for the old and new batches are within an acceptable range (e.g., +/- 2-fold), the new batch can be considered to have comparable potency.
-
If there is a significant difference in the IC50 values, this confirms a batch-to-batch variability issue.
-
Problem 2: No effect is observed with a new batch of this compound.
You are using a new batch of this compound in an established assay where you previously saw a clear effect, but now there is no response.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Compound Insolubility | This compound may have precipitated out of your stock solution or working solution. Visually inspect your solutions for any precipitate. If you suspect precipitation, try preparing a fresh stock solution and be careful during the dilution steps. |
| Incorrect Compound Identity | Although rare, it is possible that the wrong compound was supplied. Review the identity data on the CoA. If you have access to analytical equipment, you could perform a simple identity check. |
| Degraded Compound | The compound may have degraded due to improper shipping or storage. |
| Assay System Failure | The lack of effect may be due to a problem with the assay itself (e.g., cell passage number, reagent failure) and not the this compound. |
Experimental Protocol: In-House Quality Control of this compound by HPLC
This is a simplified protocol for researchers with access to a standard HPLC system to get a general idea of the purity of their this compound batch. For definitive, quantitative results, analysis by a certified analytical laboratory is recommended.
-
Objective: To qualitatively assess the purity of a batch of this compound.
-
Materials:
-
This compound solid
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column
-
-
Method: a. Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. b. Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water (e.g., a 50:50 mixture). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape. c. HPLC Conditions:
- Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at 224 nm.
- Run Time: 10-15 minutes. d. Analysis: Inject your this compound solution. In the resulting chromatogram, a pure sample should show one major peak. The presence of multiple peaks indicates the presence of impurities. The area of the main peak relative to the total area of all peaks can give a rough estimate of purity.
-
Interpretation:
-
If you see a single, sharp peak, it is likely that your compound is of high purity.
-
If you see multiple peaks, this suggests the presence of impurities. If the impurity peaks are significant in area compared to the main peak, this could be the source of your experimental problems.
-
HPLC Troubleshooting Workflow
Caption: A simplified workflow for troubleshooting common HPLC issues.
By following these guidelines and protocols, researchers can better control for the potential batch-to-batch variability of this compound, leading to more reproducible and reliable experimental outcomes.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 3. youtube.com [youtube.com]
- 4. Bridging trial | TRACER CRO [tracercro.com]
- 5. agilent.com [agilent.com]
- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Empagliflozin vs. Dapagliflozin: A Mechanistic Comparison for the Research Professional
An objective guide to the distinct and shared pharmacological profiles of two leading SGLT2 inhibitors, supported by experimental data and detailed methodologies.
Empagliflozin and dapagliflozin, both prominent members of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class, have revolutionized the management of type 2 diabetes and demonstrated significant benefits in heart failure and chronic kidney disease.[1][2] While their primary mechanism of action—inhibition of renal glucose reabsorption—is the same, subtle yet significant differences in their molecular interactions and downstream physiological effects are of considerable interest to researchers and drug development professionals. This guide provides a detailed comparison of their mechanistic nuances, supported by quantitative data and experimental protocols.
Core Mechanism of Action: SGLT2 Inhibition
Both this compound and dapagliflozin exert their primary effect by competitively inhibiting SGLT2 in the proximal convoluted tubule of the kidney. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, thereby increasing urinary glucose excretion and lowering blood glucose levels.[3] This shared mechanism underlies their efficacy in glycemic control.
Key Mechanistic Differences and Similarities
Selectivity for SGLT2 over SGLT1
A primary differentiator between this compound and dapagliflozin is their selectivity for SGLT2 over the closely related sodium-glucose cotransporter 1 (SGLT1). SGLT1 is predominantly found in the small intestine, where it is responsible for glucose and galactose absorption, and to a lesser extent in the S3 segment of the proximal tubule.[4] this compound exhibits a higher selectivity for SGLT2 compared to dapagliflozin.[3][5] This higher selectivity may translate to a more targeted effect on renal glucose excretion with potentially fewer off-target effects related to SGLT1 inhibition in the gut.
| Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) | Reference |
| This compound | 1.3 | 3300 | ~2500 | [4] |
| Dapagliflozin | 1.1 | 1300 | ~1200 | [4] |
Renal Hemodynamics and Tubuloglomerular Feedback
Both drugs influence renal hemodynamics, which is believed to contribute to their nephroprotective effects. They activate the tubuloglomerular feedback (TGF) mechanism by increasing sodium delivery to the macula densa.[6][7] This leads to afferent arteriolar vasoconstriction, a reduction in intraglomerular pressure, and a decrease in glomerular hyperfiltration, a key driver of diabetic kidney disease.[7][8]
Studies suggest that while both drugs reduce the glomerular filtration rate (GFR) initially, the underlying hemodynamic changes might differ. In patients with type 1 diabetes and hyperfiltration, this compound has been shown to increase afferent arteriolar resistance.[7] Conversely, a study with dapagliflozin in patients with type 2 diabetes suggested a reduction in efferent arteriolar resistance.[7][9]
Cardiac Metabolism and Ketogenesis
This compound and dapagliflozin have been shown to induce a mild, persistent state of ketosis by increasing the production of ketone bodies (e.g., β-hydroxybutyrate).[10][11] This is thought to be a beneficial metabolic shift, as ketones are a more energy-efficient fuel for the heart than fatty acids or glucose, particularly in the context of heart failure.[10] The proposed mechanism involves a decrease in the insulin-to-glucagon ratio, which promotes lipolysis and hepatic ketogenesis.[11]
Studies using 18F-fluorodeoxyglucose (18F-FDG) positron emission tomography (PET) have shown that SGLT2 inhibitor treatment is associated with reduced myocardial glucose uptake.[12] This further supports the concept of a metabolic switch towards the utilization of ketones and fatty acids in the heart.
Off-Target Effects: The Na+/H+ Exchanger (NHE1) Controversy
A significant area of investigation into the pleiotropic effects of SGLT2 inhibitors is their potential interaction with the sodium-hydrogen exchanger 1 (NHE1). Some preclinical studies have suggested that this compound and dapagliflozin can inhibit NHE1 in cardiomyocytes.[13][14][15] Inhibition of NHE1 would lead to a reduction in intracellular sodium and subsequently calcium levels, which could be cardioprotective.
However, other studies have failed to demonstrate a direct inhibitory effect of this compound on NHE1 activity or a reduction in intracellular sodium in the heart.[16] This remains an area of active research and debate within the scientific community.
Experimental Protocols
In Vitro SGLT2 Inhibition and Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for SGLT2 and SGLT1 to assess its potency and selectivity.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are stably transfected to express human SGLT1 or SGLT2.
-
Uptake Assay:
-
Cells are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, cells are washed with a sodium-containing buffer.
-
Cells are then incubated with varying concentrations of the test inhibitor (e.g., this compound or dapagliflozin) for a predetermined time.
-
A radiolabeled substrate, such as 14C-alpha-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog, is added to the wells.
-
After an incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. Selectivity is calculated as the ratio of the IC50 for SGLT1 to the IC50 for SGLT2.[4][17]
Measurement of Renal Hemodynamics
Objective: To assess the effects of SGLT2 inhibitors on glomerular filtration rate (GFR) and effective renal plasma flow (ERPF).
Methodology:
-
Subject Preparation: Subjects are studied in a recumbent position after an overnight fast.
-
Catheterization: Intravenous catheters are placed in both arms, one for infusions and the other for blood sampling.
-
Inulin and Para-aminohippurate (PAH) Infusion:
-
A priming dose of inulin and PAH is administered, followed by a continuous infusion to maintain stable plasma concentrations. Inulin is a substance that is freely filtered by the glomerulus but not reabsorbed or secreted, making its clearance a measure of GFR. PAH is filtered and actively secreted by the tubules, and its clearance is used to estimate ERPF.
-
-
Blood and Urine Sampling: Timed blood and urine samples are collected at regular intervals.
-
Biochemical Analysis: Plasma and urine concentrations of inulin and PAH are measured using colorimetric assays.[9][18]
-
Calculations:
-
GFR is calculated as (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
-
ERPF is calculated as (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration.
-
Renal blood flow can be calculated from the ERPF and hematocrit.
-
Filtration fraction is calculated as GFR / ERPF.
-
Hyperinsulinemic-Euglycemic Clamp
Objective: To assess whole-body insulin sensitivity.
Methodology:
-
Subject Preparation: Subjects are studied after an overnight fast.
-
Catheterization: Two intravenous catheters are inserted, one for infusions and one for blood sampling from a heated hand vein to obtain arterialized venous blood.[19]
-
Insulin and Glucose Infusion:
-
A primed-continuous infusion of insulin is started to raise plasma insulin to a high physiological or supraphysiological level.[19]
-
A variable infusion of 20% dextrose is started and adjusted to maintain a constant blood glucose level (euglycemia).
-
-
Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.
-
Steady State: The clamp is typically maintained for at least 2 hours. The glucose infusion rate during the last 30-60 minutes of the clamp, when a steady state has been achieved, is taken as a measure of insulin-stimulated whole-body glucose disposal.[1]
Signaling Pathway and Workflow Visualizations
Caption: Tubuloglomerular feedback mechanism activated by SGLT2 inhibitors.
Caption: Proposed pathway for SGLT2 inhibitor-induced ketogenesis.
Caption: The debated off-target effect on the Na+/H+ exchanger 1 (NHE1).
Conclusion
This compound and dapagliflozin, while sharing the primary mechanism of SGLT2 inhibition, exhibit distinct profiles in terms of their selectivity for SGLT2 over SGLT1. Their profound cardiovascular and renal benefits are likely multifactorial, extending beyond simple glucose lowering to include modulation of renal hemodynamics, a shift in cardiac metabolism towards more efficient fuel sources like ketones, and potentially, though controversially, direct cardiac effects via off-target interactions. For researchers and drug development professionals, understanding these mechanistic nuances is crucial for identifying patient populations that may derive differential benefits and for guiding the development of future therapies with optimized efficacy and safety profiles. Further head-to-head clinical trials and mechanistic studies are warranted to fully elucidate the clinical implications of these differences.[20][21][22][23]
References
- 1. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Intrarenal Mechanisms of Sodium-Glucose Cotransporter-2 Inhibitors on Tubuloglomerular Feedback and Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The renal hemodynamic effects of the SGLT2 inhibitor dapagliflozin are caused by post-glomerular vasodilatation rather than pre-glomerular vasoconstriction in metformin-treated patients with type 2 diabetes in the randomized, double-blind RED trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Ketogenic Effect of SGLT-2 Inhibitors—Beneficial or Harmful? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SGLT2 Inhibitors and Ketone Metabolism in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SGLT2 Inhibitor Treatment Is Associated With Reduced Cardiac Glucose Metabolism: A Matched FDG-PET Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound prevents heart failure through inhibition of the NHE1-NO pathway, independent of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits Na+ /H+ exchanger activity in human atrial cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound prevents heart failure through inhibition of the NHE1-NO pathway, independent of SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Cardiovascular Outcomes of Dapagliflozin Versus this compound in Patients With Type 2 Diabetes: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Head-to-Head in Heart Failure: Comparative Insights on this compound and Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cardiovascular outcomes between dapagliflozin versus this compound in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of empagliflozin and canagliflozin on renal outcomes
In the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors, both empagliflozin and canagliflozin have emerged as formidable agents in mitigating the progression of chronic kidney disease (CKD) in patients with type 2 diabetes. While direct head-to-head clinical trials focused solely on renal outcomes are lacking, a wealth of data from large cardiovascular outcome trials (CVOTs), dedicated renal outcome studies, meta-analyses, and real-world evidence provides a basis for a comparative assessment of their efficacy.
Quantitative Comparison of Renal Outcomes
A systematic review of major clinical trials and meta-analyses reveals a comparable efficacy profile between this compound and canagliflozin in reducing key renal endpoints. Both have demonstrated a significant reduction in the progression to macroalbuminuria and composite renal outcomes, which typically include a sustained decline in estimated glomerular filtration rate (eGFR), end-stage kidney disease (ESKD), or renal death.
A network meta-analysis of 30 trials with over 50,000 patients suggested that canagliflozin may have the greatest therapeutic effect in reducing the risk of renal impairment.[1][2] Conversely, a real-world study of nearly 4,500 patients indicated that this compound showed a sustained reduction in the risk of renal outcomes across various stages of CKD when compared to both canagliflozin and dapagliflozin.[3][4][5]
The landmark trials for each compound, EMPA-REG OUTCOME for this compound and the CANVAS Program and CREDENCE for canagliflozin, provide the foundational evidence for their renoprotective effects.[4][6][7][8][9] The CREDENCE trial, in particular, was the first dedicated renal outcomes trial for an SGLT2 inhibitor and showed substantial benefits of canagliflozin in patients with type 2 diabetes and established CKD.[5][10][11]
| Renal Outcome | This compound (EMPA-REG OUTCOME) | Canagliflozin (CANVAS Program) | Canagliflozin (CREDENCE Trial) | Network Meta-Analysis/Real-World Evidence |
| Primary Composite Renal Endpoint | Incident or worsening nephropathy: HR 0.61 (95% CI 0.53–0.70)[4] | Composite of sustained 40% reduction in eGFR, need for renal-replacement therapy, or renal death: HR 0.60 (95% CI 0.47–0.77)[12] | Composite of end-stage kidney disease, doubling of serum creatinine, or renal or cardiovascular death: HR 0.70 (95% CI 0.59-0.82) | Canagliflozin associated with a reduced risk of renal impairment (SUCRA: 90.8%)[1]. This compound showed sustained risk reduction across CKD stages in a real-world study[3][5]. |
| Progression to Macroalbuminuria | HR 0.62 (95% CI 0.54–0.72) | HR 0.73 (95% CI 0.67-0.79) | Not reported as a primary or secondary outcome | Both agents have shown significant reductions in albuminuria progression.[7] |
| Doubling of Serum Creatinine | Accompanied by eGFR ≤45 ml/min/1.73 m²: HR 0.56 (95% CI 0.39–0.79)[13] | Included in composite endpoint | HR 0.60 (95% CI 0.48-0.76) | SGLT2 inhibitors as a class reduce the risk of doubling of serum creatinine (RR = 0.67)[14]. |
| Initiation of Renal Replacement Therapy | HR 0.45 (95% CI 0.21–0.97) | Included in composite endpoint | HR 0.68 (95% CI 0.54-0.86) | SGLT2 inhibitors as a class reduce the risk of dialysis or renal replacement therapy (RR = 0.71)[14]. |
HR: Hazard Ratio; RR: Risk Ratio; CI: Confidence Interval; SUCRA: Surface Under the Cumulative Ranking Curve.
Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal trials evaluating the renal outcomes of this compound and canagliflozin share similarities in their randomized, double-blind, placebo-controlled designs, but differ in their specific patient populations and primary renal endpoints.
EMPA-REG OUTCOME (this compound)
-
Objective: To evaluate the effect of this compound on cardiovascular and renal outcomes in patients with type 2 diabetes and established cardiovascular disease.[4]
-
Patient Population: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease. Baseline eGFR was ≥30 mL/min/1.73 m².[4][13]
-
Intervention: Patients were randomized to receive this compound (10 mg or 25 mg daily) or placebo, in addition to standard of care.[4]
-
Primary Renal Outcome: A composite of new-onset or worsening nephropathy, defined as progression to macroalbuminuria, doubling of serum creatinine, initiation of renal-replacement therapy, or death from renal disease.[4]
-
Follow-up: Median of 3.1 years.[4]
CANVAS Program (Canagliflozin)
-
Objective: To assess the cardiovascular safety and efficacy of canagliflozin in a broad population of patients with type 2 diabetes at high cardiovascular risk.[8][9]
-
Patient Population: 10,142 patients with type 2 diabetes who were either ≥30 years old with a history of symptomatic atherosclerotic cardiovascular disease or ≥50 years old with at least two cardiovascular risk factors. Baseline eGFR was >30 mL/min/1.73 m².[12][15]
-
Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or placebo.[9]
-
Primary Renal Outcome: A pre-specified, but not the primary outcome of the trial, was a composite of a 40% reduction in eGFR, the need for renal-replacement therapy, or death from renal causes.[12]
-
Follow-up: Mean of 188.2 weeks.[9]
CREDENCE Trial (Canagliflozin)
-
Objective: To determine the effect of canagliflozin on renal and cardiovascular outcomes in patients with type 2 diabetes and established chronic kidney disease.[10][11]
-
Patient Population: 4,401 patients with type 2 diabetes, an eGFR of 30 to <90 mL/min/1.73 m², and albuminuria (urine albumin-to-creatinine ratio >300 to 5000 mg/g).[5][10][11]
-
Intervention: Patients were randomized to receive canagliflozin 100 mg daily or placebo, on a background of standard of care including an ACE inhibitor or ARB.[5]
-
Primary Renal Outcome: A composite of end-stage kidney disease (dialysis, transplantation, or a sustained eGFR of <15 mL/min/1.73 m²), a doubling of the serum creatinine level, or death from renal or cardiovascular causes.[5][10][11]
-
Follow-up: The trial was stopped early due to overwhelming efficacy, with a median follow-up of 2.62 years.[5]
Mechanistic Insights into Renal Protection
The renoprotective effects of this compound and canagliflozin are attributed to a class effect of SGLT2 inhibitors, primarily mediated through hemodynamic and metabolic pathways.
By inhibiting SGLT2 in the proximal tubule, these drugs increase sodium delivery to the macula densa, leading to the restoration of tubuloglomerular feedback. This, in turn, causes vasoconstriction of the afferent arteriole, reducing intraglomerular pressure and mitigating glomerular hyperfiltration, a key driver of diabetic kidney disease.[1][14][16] Additional mechanisms include a reduction in inflammation, oxidative stress, and fibrosis within the kidneys.[1][2]
Experimental Workflow of a Renal Outcome Trial
The design and execution of a clinical trial to assess the renal outcomes of a new therapeutic agent follows a structured and rigorous process.
References
- 1. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 2. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Cardio-renal Outcomes in Patients with Type 2 Diabetes and Cardiovascular Disease – Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canagliflozin and Renal Events in Diabetes With Established Nephropathy Clinical Evaluation - American College of Cardiology [acc.org]
- 6. The Canagliflozin and Renal Endpoints in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) Study Rationale, Design, and Baseline Characteristics | Scilit [scilit.com]
- 7. ahajournals.org [ahajournals.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. gpnotebook.com [gpnotebook.com]
- 10. The Canagliflozin and Renal Endpoints in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) Study Rationale, Design, and Baseline Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Canagliflozin and Renal Endpoints in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) Study Rationale, Design, and Baseline Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular and Renal Outcomes With Canagliflozin According to Baseline Kidney Function: Data From the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. SGLT2 Inhibitors and Kidney Protection: Mechanisms Beyond Tubuloglomerular Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular and renal outcomes with canagliflozin according to baseline diuretic use: a post hoc analysis from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Head-to-Head Comparison of SGLT2 Inhibitors in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of heart failure (HF). While clinical trials have unequivocally demonstrated their efficacy, direct preclinical comparisons in controlled heart failure models are crucial for elucidating nuanced mechanistic differences and guiding future drug development. This guide provides a head-to-head comparison of key SGLT2 inhibitors—empagliflozin, dapagliflozin, canagliflozin, and the dual SGLT1/2 inhibitor sotagliflozin—based on available experimental data from preclinical heart failure models.
Summary of Preclinical Efficacy in Heart Failure Models
Direct comparative studies of all four major SGLT2 inhibitors in a single preclinical heart failure model are currently limited in the published literature. However, by synthesizing data from various studies, we can construct a comparative overview of their effects on key cardiac parameters.
| SGLT2 Inhibitor | Heart Failure Model | Key Findings | Reference |
| This compound | Zebrafish (DM-HFrEF) | Improved survival and cardiac contractility. | [1][2] |
| Mouse (Pressure Overload) | Attenuated cardiac hypertrophy and fibrosis. | [3] | |
| Sotagliflozin | Zebrafish (DM-HFrEF) | Improved survival and cardiac contractility; potentially less effective at higher concentrations compared to this compound. | [1][2] |
| Mouse (Pressure Overload) | Attenuated cardiac hypertrophy and fibrosis in normoglycemic mice. | [3] | |
| Dapagliflozin | Rat (Myocardial Infarction) | Reduced cardiac fibrosis and apoptosis. | [4] |
| Cardiomyocytes (Glucolipotoxicity) | Attenuated oxidative stress and apoptosis via SGLT1 inhibition. | [5] | |
| Canagliflozin | Swine (Chronic Myocardial Ischemia) | Improved myocardial perfusion and function, and reduced fibrosis. | [6][7][8] |
| Cardiomyocytes (Glucolipotoxicity) | Attenuated oxidative stress and apoptosis via SGLT1 inhibition, with a potentially greater inhibitory effect on SGLT1 than dapagliflozin. | [5] |
Detailed Experimental Data and Protocols
Direct Comparison: this compound vs. Sotagliflozin in a Diabetic Heart Failure with Reduced Ejection Fraction (DM-HFrEF) Zebrafish Model[1][2]
This study provides a direct head-to-head comparison of this compound and the dual SGLT1/2 inhibitor sotagliflozin.
Experimental Protocol:
-
Animal Model: A zebrafish model of diabetic heart failure with reduced ejection fraction (DM-HFrEF) was established.
-
Drug Administration: DM-HFrEF zebrafish larvae were treated with varying concentrations of this compound or sotagliflozin (0.2, 1, 5, and 25 μM).
-
Key Parameters Measured: Survival, locomotion, and myocardial contractile function (ventricular fractional shortening) were evaluated. The underlying mechanism was investigated through in silico molecular docking and in vitro assays for sodium-hydrogen exchanger 1 (NHE1) activity.
Quantitative Data:
| Treatment Group | Concentration (μM) | Survival Rate (%) | Ventricular Fractional Shortening (%) |
| Control | - | ~100 | ~35 |
| DM-HFrEF (Vehicle) | - | ~40 | ~20 |
| This compound | 0.2 | Improved | Improved |
| 1 | Improved | Improved | |
| 5 | Improved | Significantly Improved | |
| 25 | Improved | Significantly Improved | |
| Sotagliflozin | 0.2 | Improved | Improved |
| 1 | Improved | Improved | |
| 5 | Improved | Significantly Improved | |
| 25 | Lower than this compound | Less improvement than this compound |
Key Observation: Both this compound and sotagliflozin improved survival and cardiac function in a DM-HFrEF model. However, at the highest concentration (25 μM), sotagliflozin showed reduced efficacy and potential toxicity compared to this compound.
Sotagliflozin in a Non-Diabetic Pressure Overload-Induced Heart Failure Mouse Model[3]
This study investigated the effects of the dual SGLT1/2 inhibitor sotagliflozin in a clinically relevant model of pressure overload.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice were subjected to transverse aortic constriction (TAC) to induce pressure overload, leading to left ventricular hypertrophy and cardiac fibrosis with preserved ejection fraction.
-
Drug Administration: Four weeks post-TAC, mice were treated with sotagliflozin (10 mg/kg/day) or vehicle via oral gavage for 7 weeks.
-
Key Parameters Measured: Cardiac hypertrophy (heart weight to tibia length ratio), cardiac fibrosis (histological analysis), and markers of whole-body and cardiac metabolism.
Quantitative Data:
| Treatment Group | Heart Weight / Tibia Length (mg/mm) | Interstitial Fibrosis (%) |
| Sham + Vehicle | ~5 | ~1 |
| TAC + Vehicle | ~7.5 | ~4 |
| TAC + Sotagliflozin | ~6 | ~2 |
Key Observation: Sotagliflozin attenuated the development of cardiac hypertrophy and fibrosis in a non-diabetic model of pressure overload-induced heart failure.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of SGLT2 inhibitors are multifaceted and extend beyond their glucose-lowering actions. Several key signaling pathways are implicated.
Inhibition of the Sodium-Hydrogen Exchanger 1 (NHE1)
A prominent proposed mechanism is the inhibition of the cardiac Na+/H+ exchanger 1. This is thought to reduce intracellular sodium and subsequently calcium levels, leading to improved mitochondrial function and reduced cardiac stress.[1][2]
Anti-Fibrotic Signaling
SGLT2 inhibitors have been shown to attenuate cardiac fibrosis, a key pathological feature of heart failure. This is likely mediated through the modulation of pro-fibrotic signaling pathways.
Experimental Workflow for Preclinical Heart Failure Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SGLT2 inhibitors in a preclinical model of pressure overload-induced heart failure.
Conclusion
Preclinical head-to-head comparisons of SGLT2 inhibitors in heart failure models are beginning to emerge, providing valuable insights into their comparative efficacy and mechanisms of action. The available data suggest that while there may be a class effect in improving cardiac outcomes, subtle differences between individual agents, such as potency and potential off-target effects, may exist. The dual SGLT1/2 inhibitor sotagliflozin shows promise in non-diabetic heart failure models, though further research is needed to delineate its comparative profile against selective SGLT2 inhibitors. Future direct comparative studies in various mammalian heart failure models are warranted to fully characterize the unique properties of each SGLT2 inhibitor and to guide the development of next-generation cardioprotective therapies.
References
- 1. Comparison of the effects of this compound and sotagliflozin on a zebrafish model of diabetic heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal treatment for post-MI heart failure in rats: dapagliflozin first, adding sacubitril-valsartan 2 weeks later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canagliflozin and Dapagliflozin Attenuate Glucolipotoxicity-Induced Oxidative Stress and Apoptosis in Cardiomyocytes via Inhibition of Sodium-Glucose Cotransporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Validating the Cardioprotective Effects of Empagliflozin in a Preclinical Model of Heart Failure
A Comparative Guide for Researchers
This guide provides an objective comparison of the cardioprotective effects of empagliflozin in a well-established animal model of pressure-overload heart failure, induced by transverse aortic constriction (TAC). The data presented herein is a synthesis of findings from multiple preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance against placebo controls. This guide includes quantitative data on cardiac function and tissue remodeling, detailed experimental protocols, and visualizations of the key signaling pathways implicated in this compound's mechanism of action.
Data Presentation: this compound's Efficacy at a Glance
The following tables summarize the quantitative data from studies evaluating the effects of this compound in rodent models of heart failure.
Table 1: Echocardiographic Assessment of Cardiac Function
| Parameter | Control/Vehicle Group (Post-HF Induction) | This compound-Treated Group (Post-HF Induction) | Percentage Improvement | Key Findings |
| Left Ventricular Ejection Fraction (LVEF) | 28.2 ± 3.0%[1] | 42.8 ± 4.0%[1] | ~52% | This compound significantly improves systolic function. |
| Left Ventricular Fractional Shortening (LVFS) | 40.75 ± 0.61%[2] | 43.97 ± 0.92%[2] | ~8% | Treatment with this compound leads to enhanced contractile function. |
| Left Ventricular End-Diastolic Diameter (LVEDD) | Increased post-HF[3] | Attenuated increase[3][4] | N/A | This compound mitigates adverse ventricular remodeling. |
| Left Ventricular End-Systolic Diameter (LVESD) | Increased post-HF[3] | Attenuated increase[3] | N/A | This compound reduces the extent of ventricular dilation during systole. |
Table 2: Histological and Biomarker Analysis of Cardiac Remodeling
| Parameter | Control/Vehicle Group (Post-HF Induction) | This compound-Treated Group (Post-HF Induction) | Percentage Reduction | Key Findings |
| Myocardial Fibrosis (% of area) | Significant increase (~12.3-fold vs. sham)[5] | Attenuated increase[5][6] | Variable, significant reduction | This compound reduces interstitial and perivascular fibrosis.[4] |
| Cardiomyocyte Size (Cross-sectional area) | Increased hypertrophy[6] | Attenuated hypertrophy[6] | Significant reduction | This compound limits the pathological enlargement of cardiomyocytes. |
| Serum B-type Natriuretic Peptide (BNP) | Markedly elevated[6] | Significantly lower[6] | Significant reduction | This compound reduces a key biomarker of heart failure severity. |
| Myocardial Oxidative Stress (MDA levels) | Increased[2][7] | Reduced[2][7] | Significant reduction | This compound mitigates oxidative damage in the myocardium. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Model: Transverse Aortic Constriction (TAC)-Induced Heart Failure
A widely used and reproducible model to study pressure-overload cardiac hypertrophy and heart failure.[8][9]
-
Anesthesia: Isoflurane or another suitable anesthetic.[9]
-
Procedure:
-
A midline cervical or thoracic incision is made to expose the trachea and aortic arch.[9]
-
The transverse aorta is isolated between the innominate and left carotid arteries.[9]
-
A suture (e.g., 6-0 silk) is tied around the aorta and a blunted needle (e.g., 26-gauge).[9]
-
The needle is then removed, creating a defined constriction of the aorta.[9]
-
The chest and skin are closed in layers. Sham-operated animals undergo the same procedure without the aortic constriction.[9]
-
-
Post-operative Care: Analgesia is administered as required. Animals are monitored for signs of distress. Heart failure development is typically assessed 2-4 weeks post-surgery via echocardiography.[8]
-
Treatment: this compound (e.g., 10 mg/kg/day) or vehicle is administered daily by oral gavage.[1][8]
Echocardiography for Cardiac Function Assessment
A non-invasive method to evaluate cardiac structure and function.
-
Equipment: High-resolution ultrasound system with a high-frequency linear transducer.
-
Procedure:
-
Mice are lightly anesthetized, and their chest is shaved.
-
Two-dimensional M-mode echocardiography is performed from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements of left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are obtained.
-
-
Calculations:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100.
-
Ejection Fraction (EF %): Calculated using the Teichholz formula or other validated methods.
-
Histological Analysis of Cardiac Fibrosis: Masson's Trichrome Staining
This staining technique is used to differentiate collagen fibers (blue) from myocardium (red) and nuclei (dark brown/black).[10][11][12]
-
Tissue Preparation:
-
Staining Protocol:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.[13]
-
Mordanting: Sections are incubated in Bouin's solution at 56°C for 15 minutes to improve staining quality.[13]
-
Nuclear Staining: Slides are stained with Weigert's iron hematoxylin.
-
Cytoplasmic Staining: Staining with Biebrich scarlet-acid fuchsin solution.[13]
-
Differentiation: Incubation in phosphomolybdic-phosphotungstic acid solution.[13]
-
Collagen Staining: Counterstaining with aniline blue.[13]
-
Dehydration and Mounting: Sections are dehydrated, cleared, and mounted with a permanent mounting medium.[13]
-
-
Quantification: The fibrotic area (blue) is quantified as a percentage of the total myocardial area using image analysis software (e.g., ImageJ).
Western Blotting for Signaling Pathway Proteins
Used to detect and quantify specific proteins involved in cardioprotective signaling pathways (e.g., p-STAT3, p-AMPK, Nrf2).
-
Protein Extraction:
-
Frozen heart tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are centrifuged, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-AMPK, anti-AMPK, anti-Nrf2) overnight at 4°C.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways in this compound-Mediated Cardioprotection
This compound's cardioprotective effects are attributed to its influence on several key signaling pathways. These pathways are interconnected and contribute to reduced oxidative stress, inflammation, and improved cellular energetics.
Caption: Key signaling pathways activated by this compound leading to cardioprotection.
Experimental Workflow for Validating Cardioprotective Effects
The following diagram illustrates a typical experimental workflow for assessing the cardioprotective effects of a compound in a preclinical model of heart failure.
Caption: Standard experimental workflow for preclinical cardioprotection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Limits Myocardial Infarction in Vivo and Cell Death in Vitro: Role of STAT3, Mitochondria, and Redox Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Liraglutide Differentially Modulate Cardiac Metabolism in Diabetic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound on subclinical left ventricular dysfunctions and on the mechanisms involved in myocardial disease progression in type 2 diabetes: rationale and design of the EMPA-HEART trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sodium–glucose co-transporter 2 inhibitor this compound attenuates cardiac fibrosis and improves ventricular hemodynamics in hypertensive heart failure rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SGLT2 inhibition with this compound attenuates myocardial oxidative stress and fibrosis in diabetic mice heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Prevents Worsening of Cardiac Function in an Experimental Model of Pressure Overload-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves pressure-overload-induced cardiac hypertrophy by inhibiting the canonical Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejmjih.com [ejmjih.com]
- 11. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Empagliflozin and Metformin Combination Therapy: A Preclinical Comparative Guide
In the landscape of preclinical research for type 2 diabetes (T2D) and its associated complications, the combination of empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, and metformin, a biguanide, has garnered significant attention. This guide provides a comparative analysis of the preclinical data on this combination therapy, detailing its effects on glycemic control, cardiovascular parameters, and renal function. The experimental protocols for key studies are outlined, and relevant signaling pathways and workflows are visualized.
Mechanism of Action: A Complementary Approach
This compound and metformin exert their glucose-lowering effects through distinct and complementary mechanisms.[1][2] this compound inhibits SGLT2 in the proximal tubules of the kidneys, reducing glucose reabsorption and increasing urinary glucose excretion.[1][3] This process is independent of insulin secretion or action.[2] Metformin's primary mechanism involves the reduction of hepatic glucose production, alongside improvements in insulin sensitivity and peripheral glucose uptake.[1][2] The combination of these two agents, therefore, targets multiple pathophysiological defects in T2D.[1][4]
Preclinical Efficacy: A Synopsis of Key Findings
Preclinical studies have consistently demonstrated the enhanced efficacy of this compound and metformin combination therapy compared to monotherapy in various animal models of T2D and related cardiovascular and renal conditions.
Glycemic Control and Metabolic Parameters
In a study utilizing db/db mice, a model of T2D, the combination of this compound (10 mg/kg/day) and metformin (250 mg/kg/day) was evaluated.[5] While both this compound monotherapy and the combination therapy significantly improved lipid profiles compared to a control group, the study found no statistically significant difference between the combination and this compound alone in improving glucose and lipid metabolism after four weeks of treatment.[5]
| Parameter | This compound (10 mg/kg/day) | This compound (10 mg/kg/day) + Metformin (250 mg/kg/day) | T2DM Control (DM) |
| Plasma HDL-C | +139.6% | +154.9% | Baseline |
| Plasma TC | -22.9% | -13.7% | Baseline |
| Plasma TG | -26% | -19.7% | Baseline |
| Hepatic TG | -30.3% | -28.6% | Baseline |
| Data presented as percentage change from the T2DM control group.[5] |
Cardioprotective Effects
Preclinical evidence strongly supports the cardiovascular benefits of both this compound and metformin.[6][7] A study in a mouse model of heart failure with preserved ejection fraction (HFpEF) compared the effects of this compound (10 mg/kg/d) and metformin (200 mg/kg/d).[6] Both treatments led to improvements in diastolic function, reduced heart weight, and attenuated myocardial fibrosis and hypertrophy.[6] Mechanistically, both drugs were found to downregulate transforming growth factor-beta (TGFβ), a key player in fibrosis.[6] this compound also uniquely downregulated Heat Shock Protein 90 (HSP90).[6]
| Parameter | This compound (10 mg/kg/d) | Metformin (200 mg/kg/d) | Control |
| Diastolic Function | Improved | Improved | Baseline |
| Heart Weight | Reduced | Reduced | Baseline |
| Myocardial Fibrosis | Attenuated | Attenuated | Baseline |
| Myocardial Hypertrophy | Attenuated | Attenuated | Baseline |
| TGFβ Expression | Downregulated | Downregulated | Baseline |
| HSP90 Expression | Downregulated | No significant change | Baseline |
Renoprotective Effects
The combination of this compound and metformin has demonstrated additive protective effects on renal tissue in preclinical models of diabetic nephropathy.[8][9] In a study using Sprague Dawley rats with streptozotocin (STZ)-induced T2D, the combination of this compound (10 mg/kg) and metformin (250 mg/kg) resulted in significant improvements in renal function and reductions in markers of inflammation and apoptosis.[8][9][10]
| Parameter | This compound (10 mg/kg) | Metformin (250 mg/kg) | Combination Therapy | Diabetic Control |
| Blood Glucose | Significantly Decreased | Significantly Decreased | Significantly Decreased | Elevated |
| Serum Creatinine | Significantly Decreased | Significantly Decreased | Significantly Decreased | Elevated |
| Blood Urea Nitrogen | Significantly Decreased | Significantly Decreased | Significantly Decreased | Elevated |
| Serum IL-6 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Elevated |
| Serum TNF-α | Significantly Decreased | Significantly Decreased | Significantly Decreased | Elevated |
| Renal Tissue Caspase-3 | Significantly Decreased | Significantly Decreased | Further Decreased | Elevated |
| All comparisons are relative to the diabetic control group.[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.
T2DM Mouse Model for Metabolic Studies[5]
-
Animal Model: Nine-week-old male C57BLKS/J db/db mice were used as the T2DM model, with age-matched C57BLKS/J db/m mice as normal controls.
-
Grouping and Treatment:
-
DMT1 group: Metformin (250 mg/kg/day)
-
DMT2 group: Metformin (250 mg/kg/day) + this compound (10 mg/kg/day)
-
DMT3 group: this compound (10 mg/kg/day)
-
T2DM control group (DM): 0.5% Natrosol
-
Normal control (db/m): 0.5% Natrosol
-
-
Duration: Four weeks.
-
Key Parameters Measured: Plasma HDL-C, TC, TG, and hepatic TG. Protein expressions of SREBP1c, APOC-III, CPT1A, and ApoA1 were also assessed.
HFpEF Mouse Model for Cardiac Function[6]
-
Animal Model: A "Two-hit"-induced HFpEF mouse model was established.
-
Grouping and Treatment:
-
Metformin (MET) group: 200 mg/kg/d by gavage.
-
This compound (EMPA) group: 10 mg/kg/d by gavage.
-
-
Key Parameters Measured: Glucose tolerance test (GTT), insulin tolerance test (ITT), exercise exhaustion test, echocardiography, plasma NT-proBNP levels, and pathological morphological staining.
STZ-Induced Diabetic Rat Model for Renal Complications[8][9][10][11]
-
Animal Model: Adult male Sprague Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (40 mg/kg) following two weeks of 10% fructose solution in their drinking water.[9][10][11]
-
Grouping and Treatment:
-
Normal control
-
Diabetic control
-
Metformin group (250 mg/kg)
-
This compound group (10 mg/kg)
-
Combination therapy group
-
-
Duration: Eight weeks.
-
Key Parameters Measured: Blood glucose, creatinine, urea nitrogen, inflammatory markers (IL-6, TNF-α), and renal tissue caspase-3.[8][9][10] Oxidative stress markers such as serum malondialdehyde (MDA) and superoxide dismutase (SOD) were also assessed.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the research.
Caption: Mechanisms of Action for this compound and Metformin.
Caption: General workflow for preclinical evaluation.
Caption: Key signaling in cardioprotection.
References
- 1. Combination of this compound and Metformin Therapy: A Consideration of its Place in Type 2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. journals.co.za [journals.co.za]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Therapy of this compound plus metformin on T2DM mice shows no higher amelioration for glucose and lipid metabolism than this compound monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of metformin and this compound on cardiac function in heart failure with preserved ejection fraction mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of the effects of metformin and this compound on cardiac function in heart failure with preserved ejection fraction mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound alone and in combination with metformin mitigates diabetes-associated renal complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alone and in combination with metformin mitigates diabetes-associated renal complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Synergistic Effects of Empagliflozin in Combination Therapies for Type 2 Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of type 2 diabetes (T2D) is continuously evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways to achieve optimal glycemic control and reduce the risk of complications. Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a cornerstone in T2D treatment, not only for its glucose-lowering efficacy but also for its demonstrated cardiovascular and renal benefits. This guide provides a comprehensive comparison of the synergistic effects of this compound when used in combination with other major classes of diabetes medications, supported by experimental data from key clinical trials.
This compound and Metformin: A Foundational Combination
The combination of this compound and metformin is one of the most widely used and studied therapies for T2D. Their complementary mechanisms of action—metformin primarily reduces hepatic glucose production and improves insulin sensitivity, while this compound increases urinary glucose excretion—result in robust glycemic control.[1][2][3]
Quantitative Data Summary: this compound and Metformin
| Study | Patient Population | Treatment Arms | Mean Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight (kg) |
| NCT01719003 [4] | Drug-naïve patients with T2D | This compound 12.5 mg BID + Metformin 1000 mg BID | 8.6-8.9 | -1.9 to -2.1 | -2.8 to -3.8 |
| This compound 5 mg BID + Metformin 1000 mg BID | |||||
| This compound 25 mg QD | -1.4 | ||||
| Metformin 1000 mg BID | -1.2 to -1.8 | -0.5 to -1.3 | |||
| EMPA-REG MET (NCT01131676) [3] | Patients with T2D inadequately controlled on metformin | This compound 10 mg QD + Metformin | 7.0-10.0 | -0.70 | Significant reduction vs. placebo |
| This compound 25 mg QD + Metformin | -0.77 | Significant reduction vs. placebo | |||
| Placebo + Metformin | -0.13 |
Experimental Protocol: NCT01719003
This phase III, randomized, double-blind, parallel-group trial evaluated the efficacy and safety of initial combination therapy with this compound and metformin in drug-naïve patients with T2D.[4]
-
Study Design: 1,364 patients were randomized to one of eight treatment arms for 24 weeks.[4]
-
Inclusion Criteria: Drug-naïve patients with HbA1c >7.5% to ≤12%.[4]
-
Interventions: Various doses of this compound and metformin, both as monotherapy and in combination, were administered.[4]
-
Primary Endpoint: The primary endpoint was the change from baseline in HbA1c at week 24.[4]
-
Key Methodologies: HbA1c levels were measured using standardized laboratory methods. Bodyweight was measured at baseline and at specified follow-up visits.
Signaling Pathway: this compound and Metformin Synergy
The synergistic effects of this compound and metformin extend beyond their primary glucose-lowering mechanisms. Preclinical studies suggest a potential interaction at the cellular level, influencing inflammatory pathways. For instance, in-silico docking experiments have suggested that this compound can interact with Toll-like receptor 2 (TLR2) and DECTIN-1 receptors. Both this compound and metformin have been observed to increase the expression of Tlr2 and Clec7a.[5] When used in combination, they appear to modulate inflammatory gene expression in macrophages differently than when used as single agents.[5]
Caption: Synergistic mechanisms of this compound and Metformin.
This compound and Linagliptin: A Dual Approach to Incretin and Glucose Transport
The combination of this compound with the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin offers a dual mechanism of action that targets both the SGLT2 transporter and the incretin system. Linagliptin prevents the breakdown of incretin hormones like GLP-1, which in turn stimulates insulin secretion and suppresses glucagon secretion in a glucose-dependent manner.[2] This complements the insulin-independent action of this compound.
Quantitative Data Summary: this compound and Linagliptin
| Study | Patient Population | Treatment Arms | Mean Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) |
| NCT01422876 [6] | Patients with T2D inadequately controlled on metformin | This compound 25 mg/Linagliptin 5 mg + Metformin | 7.90-8.02 | -1.19 |
| This compound 10 mg/Linagliptin 5 mg + Metformin | -1.08 | |||
| This compound 25 mg + Metformin | -0.62 | |||
| Linagliptin 5 mg + Metformin | -0.70 | |||
| NCT02752113 [7] | Patients with T2D | This compound 10 mg + Linagliptin 5 mg | - | Greater reduction in central systolic BP (-5.56 mmHg) vs. Metformin + Insulin |
Experimental Protocol: NCT01422876
This phase III, randomized, double-blind, active-controlled, parallel-group trial assessed the efficacy and safety of this compound and linagliptin combination therapy as add-on to metformin.[6]
-
Study Design: Patients were randomized to one of five treatment arms for 52 weeks.[6]
-
Inclusion Criteria: Patients with T2D inadequately controlled on metformin.[6]
-
Interventions: Combinations of this compound and linagliptin, as well as each drug individually, were administered as add-on therapy to metformin.[6]
-
Primary Endpoint: The primary endpoint was the change from baseline in HbA1c at week 24.[6]
Signaling Pathway: this compound and Linagliptin Crosstalk
The synergy between SGLT2 inhibitors and DPP-4 inhibitors is thought to involve counter-regulation of glucagon secretion. SGLT2 inhibition can lead to a modest increase in glucagon levels, which may slightly offset the glucose-lowering effect. DPP-4 inhibitors, by enhancing GLP-1 activity, suppress glucagon secretion, thereby potentially counteracting this effect and leading to a more pronounced reduction in blood glucose.[8] Preclinical studies in diabetic mice have also shown that this combination can have beneficial effects on pancreatic β-cell mass and function, particularly in the early stages of diabetes.[9]
Caption: Complementary actions of this compound and Linagliptin.
This compound and GLP-1 Receptor Agonists: A Potent Combination for Glycemic and Weight Control
The combination of this compound with a glucagon-like peptide-1 (GLP-1) receptor agonist, such as liraglutide, represents a powerful therapeutic strategy. Both classes of drugs are associated with weight loss and have demonstrated cardiovascular benefits. Their distinct mechanisms of action on glucose metabolism and appetite regulation lead to additive or even synergistic effects.
Quantitative Data Summary: this compound and Liraglutide
| Study | Patient Population | Treatment Arms | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight (kg) |
| NCT02589626 [10] | Japanese patients with T2D inadequately controlled on liraglutide | This compound 10 mg + Liraglutide | -0.55 | -2.6 |
| This compound 25 mg + Liraglutide | -0.77 | -3.1 | ||
| Randomized Controlled Trial [11] | Patients with T2D on metformin | Liraglutide + this compound | Improved left atrial reservoir strain | - |
Experimental Protocol: NCT02589626
This was a randomized, double-blind, parallel-group phase 4 trial to investigate the safety and efficacy of this compound as an add-on therapy to liraglutide in Japanese patients with T2D.[10]
-
Study Design: Patients were randomized to receive either this compound 10 mg or 25 mg, or placebo, in addition to their ongoing liraglutide therapy for 52 weeks.[10][12]
-
Inclusion Criteria: Japanese patients with T2D with insufficient glycemic control on liraglutide alone.[12]
-
Interventions: this compound (10 mg or 25 mg) or placebo was administered once daily.[12]
-
Primary Endpoint: The primary endpoint was the incidence of drug-related adverse events. Efficacy endpoints included change from baseline in HbA1c.[12]
Signaling Pathway: this compound and GLP-1 RA Synergy
The synergistic effects of this combination are multifaceted. GLP-1 receptor agonists activate signaling pathways, including the PKA and MAPK/ERK pathways, which are crucial for their effects on insulin secretion and neuronal function.[13][14][15] The combination with this compound, which acts independently of insulin, provides a comprehensive approach to glycemic control. Furthermore, both drug classes have been shown to reduce neurohumoral markers and improve mitochondrial function in patients with diabetes, suggesting a potential for enhanced cardioprotection.[16]
Caption: Additive effects of this compound and GLP-1 Receptor Agonists.
This compound and Sulfonylureas: A Combination Requiring Caution
While the combination of this compound with sulfonylureas can lead to significant improvements in glycemic control, it is associated with an increased risk of hypoglycemia. Sulfonylureas stimulate insulin secretion irrespective of glucose levels, and when combined with the glucose-lowering effect of this compound, this can lead to dangerously low blood sugar.
Quantitative Data Summary: this compound and Sulfonylureas
| Study | Patient Population | Treatment Arms | Mean Change in HbA1c from Baseline (%) | Incidence of Hypoglycemia |
| NCT01159600 [17] | Patients with T2D inadequately controlled on metformin + sulfonylurea | This compound 10 mg + Metformin + Sulfonylurea | Significant reduction vs. placebo | Higher than placebo |
| This compound 25 mg + Metformin + Sulfonylurea | Significant reduction vs. placebo | Higher than placebo | ||
| Placebo + Metformin + Sulfonylurea | - | Lower than this compound arms |
Experimental Protocol: NCT01159600
This was a randomized, placebo-controlled, double-blind phase III study to evaluate the efficacy and safety of this compound as add-on therapy to metformin plus a sulfonylurea.[17]
-
Study Design: Patients were randomized to receive this compound 10 mg, 25 mg, or placebo once daily for 24 weeks.[17]
-
Inclusion Criteria: Patients with T2D (HbA1c ≥7% to ≤10%) on a stable regimen of metformin and a sulfonylurea.[17]
-
Interventions: this compound (10 mg or 25 mg) or placebo was added to the existing dual therapy.[17]
-
Primary Endpoint: The primary endpoint was the change from baseline in HbA1c at week 24. Safety assessments included the incidence of hypoglycemic events.[17]
Logical Relationship: Hypoglycemia Risk
The increased risk of hypoglycemia with this combination is a direct consequence of their mechanisms of action. This necessitates careful patient monitoring and potentially a reduction in the sulfonylurea dosage when initiating this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Combination of this compound and Metformin Therapy: A Consideration of its Place in Type 2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Combination of this compound and Metformin in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combination of this compound and linagliptin as second-line therapy in subjects with type 2 diabetes inadequately controlled on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Combo SGLT2 and DPP-4 Inhibitors: Complementary Mechanisms of Action (Transcript) [medscape.org]
- 9. Early combination therapy of this compound and linagliptin exerts beneficial effects on pancreatic β cells in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Effects of Liraglutide, this compound and Their Combination on Left Atrial Strain and Arterial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. This compound as Add-on to Metformin Plus Sulfonylurea in Patients With Type 2 Diabetes: A 24-week, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-inflammatory Effects of SGLT2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of three prominent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors: canagliflozin, dapagliflozin, and empagliflozin. This analysis is supported by experimental data from various studies, detailing the molecular mechanisms and comparative efficacy of these agents in modulating inflammatory responses.
SGLT2 inhibitors, primarily known for their glucose-lowering effects in the management of type 2 diabetes, have demonstrated significant anti-inflammatory properties that contribute to their cardiovascular and renal protective benefits.[1][2] These effects are mediated through various signaling pathways, including the inhibition of the NLRP3 inflammasome and the NF-κB signaling cascade, leading to a reduction in pro-inflammatory cytokine production.[3][4]
Comparative Efficacy in Modulating Inflammatory Markers
While direct head-to-head clinical trials comprehensively comparing the anti-inflammatory effects of all three SGLT2 inhibitors are limited, existing in vitro and clinical data provide valuable insights into their relative potencies.
A study assessing the effects of four SGLT2 inhibitors in a high-glucose-induced inflammation model in BV-2 mouse microglial cells found that canagliflozin more markedly inhibited the secretion of proinflammatory molecules such as COX-2, TNF-α, IL-1β, iNOS, and NLRP3 compared to dapagliflozin and this compound.[3] In contrast, a retrospective observational study on patients with type 2 diabetes suggested that This compound led to greater reductions in the pan-immune-inflammation value (PIV) and systemic immune-inflammation index (SII) compared to dapagliflozin.[5]
A meta-analysis of randomized controlled trials indicated that SGLT2 inhibitors as a class significantly reduce levels of interleukin-6 (IL-6), with some evidence suggesting that dapagliflozin may have a more pronounced IL-6-lowering effect than this compound or canagliflozin.[6]
The following tables summarize the quantitative data from various studies on the effects of canagliflozin, dapagliflozin, and this compound on key inflammatory markers.
| Inflammatory Marker | SGLT2 Inhibitor | Cell/System Type | Key Findings | Reference |
| TNF-α | Canagliflozin | BV-2 mouse microglial cells (High-glucose induced) | More marked inhibition compared to dapagliflozin and this compound. | [3] |
| Dapagliflozin | Heart tissue (Viral myocarditis mouse model) | Decreased levels. | [3] | |
| This compound | RAW 264.7 macrophages (LPS-stimulated) | Decreased production. | [3] | |
| IL-6 | Canagliflozin | Human THP-1 and mouse RAW 264.7 cells (LPS-stimulated) | Inhibitory effect on secretion. | [7] |
| Dapagliflozin | Heart tissue (Viral myocarditis mouse model) | Decreased levels. | [3] | |
| This compound | RAW 264.7 macrophages (LPS-stimulated) | Decreased production. | [3] | |
| IL-1β | Canagliflozin | BV-2 mouse microglial cells (High-glucose induced) | More marked inhibition compared to dapagliflozin and this compound. | [3] |
| Dapagliflozin | Heart tissue (Viral myocarditis mouse model) | Decreased levels. | [3] | |
| This compound | Macrophages from patients with type 2 diabetes | Reduced production. | [7] | |
| NLRP3 Inflammasome | Canagliflozin | BV-2 mouse microglial cells (High-glucose induced) | More marked inhibition compared to dapagliflozin and this compound. | [3] |
| Dapagliflozin | Diabetic mice | Reduced activation. | [8] | |
| This compound | Macrophages from patients with type 2 diabetes | Attenuated activation. | [9] | |
| NF-κB Activation | Canagliflozin | BV-2 mouse microglial cells (High-glucose induced) | Decreased activity. | [3] |
| Dapagliflozin | Macrophages | Decreased activation. | [3] | |
| This compound | RAW 264.7 macrophages (LPS-stimulated) | Inhibited phosphorylation. | [3] |
Signaling Pathways Modulated by SGLT2 Inhibitors
The anti-inflammatory effects of SGLT2 inhibitors are underpinned by their ability to modulate key intracellular signaling pathways. The primary mechanisms involve the inhibition of the NLRP3 inflammasome and the NF-κB pathway.
NLRP3 Inflammasome Pathway
SGLT2 inhibitors have been shown to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[8][9]
Caption: SGLT2 inhibitors block the activation of the NLRP3 inflammasome.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. SGLT2 inhibitors can suppress the activation of NF-κB, thereby reducing the transcription of inflammatory cytokines.[3][4]
Caption: SGLT2 inhibitors suppress NF-κB activation by inhibiting IKK.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the anti-inflammatory effects of SGLT2 inhibitors.
In Vitro Inflammation Model and Drug Treatment
A common experimental workflow to study the anti-inflammatory effects of SGLT2 inhibitors in vitro involves stimulating immune cells, such as macrophages or microglial cells, with an inflammatory agent and then treating them with the SGLT2 inhibitors.
Caption: General workflow for in vitro anti-inflammatory studies.
Measurement of Inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of secreted cytokines in cell culture supernatants.
Protocol Overview:
-
Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α, anti-IL-6, or anti-IL-1β) and incubated overnight.[10]
-
Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.[10]
-
Sample Incubation: Cell culture supernatants from the experimental groups are added to the wells and incubated.
-
Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin.[10]
-
Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.[10]
-
Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.[7]
Analysis of NF-κB Activation by Western Blot
Western blotting is a common technique to assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins, such as the p65 subunit.
Protocol Overview:
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined. For analyzing nuclear translocation, nuclear and cytoplasmic fractions are separated.[11]
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65).[11]
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The available evidence strongly suggests that canagliflozin, dapagliflozin, and this compound all possess significant anti-inflammatory properties, primarily through the inhibition of the NLRP3 inflammasome and NF-κB signaling pathways. While some studies suggest potential differences in their potency, with canagliflozin showing more marked effects on a broad range of inflammatory molecules in one in vitro study and this compound showing greater effects on systemic inflammatory markers in a clinical setting, more direct, head-to-head comparative studies are needed to definitively establish a hierarchy of their anti-inflammatory efficacy. The choice of SGLT2 inhibitor may be guided by the specific inflammatory pathways of interest and the cellular context of the research. The detailed experimental protocols provided in this guide offer a foundation for designing and conducting further comparative studies in this promising area of research.
References
- 1. Frontiers | Emerging Roles of Sodium Glucose Cotransporter 2 (SGLT-2) Inhibitors in Diabetic Cardiovascular Diseases: Focusing on Immunity, Inflammation and Metabolism [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Sample Preparation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. h-h-c.com [h-h-c.com]
- 8. jacc.org [jacc.org]
- 9. mdpi.com [mdpi.com]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. Characterization of Site-Specific Phosphorylation of NF-κB p65 in Retinal Cells in Response to High Glucose and Cytokine Polarization - PMC [pmc.ncbi.nlm.nih.gov]
SGLT2 Inhibitors and Cardiovascular Outcomes: A Network Meta-Analysis Comparison
For Researchers, Scientists, and Drug Development Professionals
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed as glucose-lowering therapies for type 2 diabetes, have demonstrated significant cardiovascular benefits, reducing the risk of major adverse cardiovascular events (MACE), cardiovascular death, and hospitalization for heart failure.[1][2][3] This guide provides a comparative overview of the cardiovascular outcomes associated with different SGLT2 inhibitors, drawing upon data from multiple network meta-analyses.
Comparative Efficacy of SGLT2 Inhibitors on Cardiovascular Outcomes
Network meta-analyses allow for the simultaneous comparison of multiple treatments from a network of clinical trials, even in the absence of head-to-head comparisons.[4][5] The following tables summarize the quantitative data from several key network meta-analyses on the effects of various SGLT2 inhibitors on major cardiovascular endpoints.
Table 1: Major Adverse Cardiovascular Events (MACE)
MACE is a composite endpoint that typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
| SGLT2 Inhibitor Class/Drug | Risk Reduction vs. Placebo (Hazard Ratio/Odds Ratio, 95% CI) | Key Findings from Network Meta-Analyses | Citations |
| SGLT2 Inhibitors (Class Effect) | HR: 0.88 (0.82-0.94) | A 12% relative reduction in MACE. | [6] |
| HR: 0.91 (0.87-0.96) | A 9% reduction in the rate of MACE. | [1][7] | |
| OR: 0.86 (0.80-0.93) | Significant reduction in the incidence of MACE. | [8] | |
| Empagliflozin | OR: 0.43-0.47 (vs. placebo for 10mg/25mg doses) | May be better than other SGLT2 inhibitors in reducing cardiovascular events. | [9][10] |
| Canagliflozin | OR: 4.83-5.31 (higher risk vs. This compound 10mg) | Associated with a significantly higher risk of cardiovascular events compared to this compound in one analysis. | [9][10] |
Table 2: Cardiovascular Death
| SGLT2 Inhibitor Class/Drug | Risk Reduction vs. Placebo (Hazard Ratio/Odds Ratio, 95% CI) | Key Findings from Network Meta-Analyses | Citations |
| SGLT2 Inhibitors (Class Effect) | HR: 0.86 (0.81-0.92) | Clear effect on reducing cardiovascular death. | [1][11] |
| OR: 0.74 (0.67-0.81) | Significant reduction in cardiovascular mortality. | [8] | |
| HR: 0.85 (0.78-0.91) | Protects 15% from cardiovascular death in patients with heart failure. | [12] | |
| This compound | RR: 0.81 (0.71-0.92) | Significant reduction in the risk of cardiovascular death. | [13] |
| Dapagliflozin | RR: 0.88 (0.79-0.98) | Significant reduction in the risk of cardiovascular death. | [13] |
Table 3: Hospitalization for Heart Failure (HHF)
| SGLT2 Inhibitor Class/Drug | Risk Reduction vs. Placebo (Hazard Ratio/Odds Ratio, 95% CI) | Key Findings from Network Meta-Analyses | Citations |
| SGLT2 Inhibitors (Class Effect) | HR: 0.71 (0.67-0.76) | A 29% reduction in hospitalizations for heart failure. | [12] |
| HR: 0.69 (0.62-0.76) | Decreased risk of hospitalization for heart failure. | [14] | |
| OR: 0.67 (0.59-0.76) | Significant reduction in heart failure/hospitalization for heart failure. | [15] | |
| RR: 0.72 (0.69-0.76) | A 28% reduction in the risk of HHF. | [13] |
Table 4: Myocardial Infarction (MI) and Stroke
| Outcome | SGLT2 Inhibitor Class Effect (Risk Reduction vs. Placebo) | Key Findings from Network Meta-Analyses | Citations |
| Myocardial Infarction | OR: 0.86 (0.79-0.94) | Associated with a reduction in the incidence of myocardial infarction. | [8] |
| HR: 0.95 (0.87-1.04) | No clear effect on MI in the overall population. | [1] | |
| Stroke | OR: 0.95 (0.85-1.07) | Risk of ischemic stroke was not reduced. | [8] |
| HR: 0.99 (0.91-1.07) | No effect on stroke. | [1] |
Experimental Protocols: Network Meta-Analysis Methodology
The findings presented are derived from network meta-analyses of randomized controlled trials (RCTs). The general methodology for these analyses is as follows:
-
Systematic Literature Search: A comprehensive search of electronic databases such as MEDLINE, Embase, and the Cochrane Library is conducted to identify all relevant RCTs.[8][15]
-
Inclusion and Exclusion Criteria: Studies are included based on predefined criteria, which typically involve placebo-controlled, phase 3, outcomes trials of SGLT2 inhibitors in specific patient populations (e.g., type 2 diabetes, heart failure, chronic kidney disease).[1][2]
-
Data Extraction: Key data from the included trials are extracted, including study characteristics, patient demographics, interventions, and cardiovascular outcomes.
-
Network of Evidence: A network diagram is constructed to visualize the direct and indirect comparisons between the different SGLT2 inhibitors and placebo.[16]
-
Statistical Analysis: A random-effects model is commonly used to pool the results from the trials.[11][15] This approach accounts for potential heterogeneity between studies. Statistical methods such as Bayesian or frequentist approaches are employed to perform the network meta-analysis.
-
Assessment of Heterogeneity and Inconsistency: The consistency of direct and indirect evidence is evaluated to ensure the validity of the network meta-analysis.[17]
Signaling Pathways for Cardiovascular Benefits
The cardiovascular protective effects of SGLT2 inhibitors are believed to be multifactorial, extending beyond their glucose-lowering action.[3][18] Several signaling pathways are implicated:
-
Hemodynamic Effects: SGLT2 inhibitors induce osmotic diuresis and natriuresis, leading to a reduction in plasma volume and blood pressure. This reduces cardiac preload and afterload.[19]
-
Metabolic Effects: By promoting a shift towards ketone body utilization as an energy source for the heart, SGLT2 inhibitors improve cardiac energy efficiency.[3] They may also activate the AMPK pathway, which has protective effects against myocardial injury.[19]
-
Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors have been shown to suppress inflammatory pathways, such as the NF-κB pathway, and reduce pro-inflammatory cytokines.[20] They can also attenuate cardiac fibrosis.[3]
-
Direct Cardiac and Vascular Effects: Some studies suggest direct effects on the myocardium and vasculature, including inhibition of the Na+/H+ exchanger, which can reduce intracellular sodium and calcium levels, and improvement in endothelial function.[3]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effect of SGLT2 inhibitors on heart failure outcomes and cardiovascular death across the cardiometabolic disease spectrum: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network meta-analyses: Methodological prerequisites and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Network Meta-analysis a Revolutionary Statistical Tool for Improving the Reliability of Clinical Trial Results? A Brief Overview and Emerging Issues Arising - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. hcplive.com [hcplive.com]
- 8. Effects of SGLT2 inhibitors on cardiovascular outcomes and mortality in type 2 diabetes: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 10. Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Heart Failure Treatment with SGLT2 Inhibitors: A Systematic Review with Meta-Analysis - ABC Heart Failure & Cardiomyopathy [abcheartfailure.org]
- 13. Frontiers | Cardiovascular outcomes in patients treated with sodium-glucose transport protein 2 inhibitors, a network meta-analysis of randomized trials [frontiersin.org]
- 14. SGLT2 inhibitors in type 2 diabetes: a systematic review and meta-analysis of cardiovascular outcome trials balancing their risks and benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium-glucose co-transporter 2 inhibitors and cardiovascular outcomes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chapter 11: Undertaking network meta-analyses | Cochrane [cochrane.org]
- 18. Cardiovascular Diseases: Therapeutic Potential of SGLT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of cardiovascular benefits of SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Empagliflozin: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of empagliflozin in a research environment, ensuring the safety of personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Adherence to these guidelines is essential to minimize environmental impact and ensure a safe working environment.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is the avoidance of environmental contamination. Therefore, it is imperative that this compound and its containers are not disposed of in household garbage or flushed down the sink or toilet.[1][2] Improper disposal can lead to the contamination of water supplies and soil, posing a risk to wildlife and potentially human health.[3]
In a laboratory setting, all waste materials, including unused or expired this compound, contaminated personal protective equipment (PPE), and empty containers, must be handled as regulated pharmaceutical waste.[4] Disposal procedures should always be in accordance with local, state, and federal regulations.[5][6]
Step-by-Step Disposal Protocol for Laboratory Settings
The following protocol outlines the necessary steps for the safe disposal of this compound in a research or drug development environment.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE. This includes:
-
Gloves: Impermeable and resistant to the chemical.
-
Protective Clothing: A lab coat or other suitable protective garment.
-
Eye/Face Protection: Safety glasses or a face shield to prevent splashes.[5]
2. Waste Segregation and Containment:
-
Designated Waste Container: Place all this compound waste, including residual powder, contaminated labware (e.g., weighing boats, spatulas), and PPE, into a designated and clearly labeled hazardous waste container.[5][7]
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
-
Secure Closure: Ensure the waste container is tightly sealed to prevent leaks or spills.[5]
3. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.
4. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[5]
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal company.[5][7] These specialized services will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF) for proper management, which typically involves incineration.[8]
Accidental Spills: In the event of a spill, prevent further leakage if it is safe to do so.[5][6] Absorb the spilled material with an inert substance, such as diatomite or universal binders, and place it into a suitable disposal container.[6] Decontaminate the affected surfaces with alcohol.[6]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
Guidelines for Disposal of Unused or Expired this compound (Non-Laboratory)
While the primary audience is laboratory professionals, it is beneficial to be aware of the recommended disposal procedures for unused or expired this compound in a non-laboratory or household setting.
The preferred method for disposing of unwanted medications is through drug take-back programs.[3] These programs provide a safe and environmentally sound way to dispose of pharmaceuticals. You can find authorized collection sites through the U.S. Drug Enforcement Administration (DEA) website.[9]
If a take-back program is not available, the following steps can be taken for disposal in household trash:[10][11]
-
Mix, Do Not Crush: Mix the this compound tablets or capsules (do not crush them) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[10][11] This makes the medication less appealing to children and pets and unrecognizable to individuals who might go through the trash.[12]
-
Seal: Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent the medication from leaking out.[9][10]
-
Dispose: Throw the sealed container in your household trash.[10]
-
Remove Personal Information: Before discarding the original packaging, be sure to scratch out all personal information on the prescription label to protect your privacy.[10][11]
Important Note: Never flush this compound down the toilet or drain unless specifically instructed to do so by the product's labeling, which is not the case for this medication.[9][12] The U.S. Environmental Protection Agency (EPA) has prohibited the flushing of hazardous waste pharmaceuticals by healthcare facilities.[2][8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmalogistics.com [pharmalogistics.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. dea.gov [dea.gov]
- 10. advanceddiabetessupply.com [advanceddiabetessupply.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Essential Safety and Handling of Empagliflozin in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Empagliflozin is paramount. This guide provides immediate and essential safety protocols, logistical information for handling and disposal, and step-by-step procedures to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper use of personal protective equipment and engineering controls is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on various safety data sheets.
| PPE Category | Recommendation | Citations |
| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. | [1][2][3] |
| Skin Protection | - Wear appropriate chemical-resistant gloves (standard BS EN 374:2003 or equivalent). - Impervious clothing should be worn. - Inspect gloves prior to use and wash hands thoroughly after handling. | [4][5][6] |
| Respiratory Protection | - Use a suitable respirator if risk assessment indicates it is necessary, or if exposure limits are exceeded. - A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | [4][5][6][7] |
| Engineering Controls | - Handle in a well-ventilated area. - Use in a chemical fume hood where applicable. - Ensure the laboratory is equipped with a safety shower and eyewash station. | [1][4][5] |
Hazard Identification and First Aid
This compound is classified with several hazards that necessitate careful handling. Understanding these and the appropriate first aid response is critical.
| Hazard Classification | First Aid Measures | Citations |
| Reproductive Toxicity (Suspected) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [1][4][8] |
| Acute Oral Toxicity (Harmful if swallowed) | Rinse mouth with water. Do not induce vomiting. Immediately call a doctor or Poison Control Center. | [2][5][8] |
| Skin Irritation | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [1][5] |
| Serious Eye Irritation | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical advice/attention. | [1][5] |
| Respiratory Tract Irritation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. | [1][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Protocol
-
Preparation :
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[4]
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.[4][5]
-
Assemble all necessary materials and equipment before handling the compound.
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above, including a lab coat, chemical-resistant gloves, and safety goggles.
-
-
Handling the Compound :
-
Post-Handling :
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
-
Segregation :
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated waste.
-
Keep this compound waste separate from other laboratory waste streams.
-
-
Containment :
-
Disposal :
Logical Relationship for Disposal Decision-Making
Caption: A decision-making diagram for the proper disposal of materials contaminated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
